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  • Product: 2-Cyclopropyl-1-phenylethan-1-amine
  • CAS: 681509-99-9

Core Science & Biosynthesis

Foundational

2-Cyclopropyl-1-phenylethan-1-amine chemical structure and properties

Technical Whitepaper: 2-Cyclopropyl-1-phenylethan-1-amine Subtitle: Structural Analysis, Synthetic Methodologies, and Pharmacological Implications of a Rigidified Phenethylamine Scaffold Executive Summary 2-Cyclopropyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Cyclopropyl-1-phenylethan-1-amine

Subtitle: Structural Analysis, Synthetic Methodologies, and Pharmacological Implications of a Rigidified Phenethylamine Scaffold

Executive Summary

2-Cyclopropyl-1-phenylethan-1-amine (CAS: 112093-23-9) represents a distinct structural scaffold in medicinal chemistry, merging the pharmacophore of


-phenethylamines with the steric and electronic uniqueness of a cyclopropyl moiety. As a bioisostere for leucine-like side chains or rigidified alkyl groups, this molecule serves as a critical probe for exploring steric tolerance in monoamine transporters and enzyme active sites (e.g., Monoamine Oxidase). This guide details the physicochemical properties, validated synthetic protocols, and structure-activity relationships (SAR) necessary for its application in drug discovery.

Structural Architecture & Physicochemical Profile[1]

The molecule consists of a phenyl ring attached to an ethylamine backbone, where the


-carbon (relative to the amine) bears a cyclopropyl group. This modification introduces significant changes compared to the parent phenethylamine or amphetamine structures.
The "Cyclopropyl Effect"

The cyclopropyl group is not merely a steric bulk; it possesses unique electronic properties due to the bent bonds (banana bonds) of the three-membered ring.

  • 
    -Aromaticity:  The cyclopropyl ring exhibits 
    
    
    
    -character, allowing it to interact with adjacent
    
    
    -systems (like the phenyl ring) if conformationally aligned, though the methylene spacer in this molecule dampens direct conjugation.
  • Conformational Rigidity: Unlike an

    
    -propyl or isopropyl group, the cyclopropyl ring locks the 
    
    
    
    -position into a specific hydrodynamic volume, reducing the entropic penalty upon binding to receptor pockets.
Key Physicochemical Data
PropertyValuebiological Implication
Molecular Formula

Precursor/Metabolite tracking
Molecular Weight 161.24 g/mol CNS Penetration (High)
LogP (Predicted) 2.3 – 2.7Ideal lipophilicity for BBB crossing
Topological Polar Surface Area (TPSA) 26.02

High oral bioavailability
pKa (Base) ~9.5Protonated at physiological pH
Rotatable Bonds 3Moderate flexibility
Chirality 1 Center (C1)Enantiomers (

) likely exhibit differential binding

Synthetic Methodologies

To ensure high purity and scalability, we reject direct alkylation methods (which lead to poly-alkylation) in favor of a Reductive Amination approach via the corresponding ketone. This pathway minimizes side reactions and preserves the acid-sensitive cyclopropyl ring.

Retrosynthetic Analysis

The synthesis disconnects at the C-N bond, tracing back to 2-cyclopropyl-1-phenylethan-1-one . This ketone is accessible via a Grignard addition to benzonitrile.

Retrosynthesis Target 2-Cyclopropyl-1-phenylethan-1-amine Ketone Intermediate: 2-Cyclopropyl-1-phenylethan-1-one Target->Ketone Reductive Amination (NH4OAc, NaBH3CN) Nitrile Starting Material A: Benzonitrile Ketone->Nitrile Grignard Addition (followed by hydrolysis) Grignard Starting Material B: (Cyclopropylmethyl)magnesium bromide Ketone->Grignard C-C Bond Formation

Figure 1: Retrosynthetic strategy utilizing a nitrile-Grignard protocol to avoid over-alkylation.

Detailed Experimental Protocol

Phase A: Synthesis of 2-Cyclopropyl-1-phenylethan-1-one

  • Reagents: Benzonitrile (1.0 eq), (Cyclopropylmethyl)magnesium bromide (1.2 eq, 0.5M in THF), Anhydrous Ether, HCl (1M).

  • Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Addition: Charge flask with Benzonitrile (50 mmol) in anhydrous Ether (100 mL). Cool to 0°C.

  • Reaction: Add (Cyclopropylmethyl)magnesium bromide dropwise over 30 mins. Allow to warm to Room Temperature (RT) and stir for 4 hours. Observation: Solution turns turbid/yellow.

  • Hydrolysis: Cool to 0°C. Quench slowly with 1M HCl (100 mL). Stir vigorously for 2 hours to hydrolyze the intermediate imine.

  • Extraction: Separate layers. Extract aqueous layer with Ether (2x). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the ketone as a clear oil.

Phase B: Reductive Amination to Target Amine

  • Reagents: Ketone (from Phase A), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Imine Formation: Dissolve Ketone (20 mmol) and

    
     (200 mmol) in Methanol (60 mL). Stir at RT for 1 hour.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise. Caution: HCN generation possible; use a vented hood.
    
  • Workup: Stir for 12 hours. Quench with conc. HCl (to pH < 2) to decompose excess hydride. Evaporate Methanol.

  • Basification: Dilute residue with water. Basify with 20% NaOH (to pH > 12).

  • Isolation: Extract with Dichloromethane (DCM). Dry (

    
    ) and concentrate.
    
  • Salt Formation: Dissolve oil in dry Ether. Bubble dry HCl gas to precipitate 2-Cyclopropyl-1-phenylethan-1-amine Hydrochloride . Recrystallize from Isopropanol/Ether.

Pharmacological & Bioisosteric Properties[1][3][4][5][6]

The 2-cyclopropyl-1-phenylethan-1-amine scaffold acts as a rigidified analog of amphetamine. The cyclopropyl group serves as a bioisostere for the isopropyl group found in leucine or valine residues, or the alkyl chain of neurotransmitters.

Structure-Activity Relationship (SAR)
FeatureFunctionEffect of Cyclopropyl Substitution
Amine (N) Primary BindingEssential for ionic interaction with Aspartate residue in GPCRs (e.g., TAAR1, 5-HT).
Alpha-Carbon Chiral Center

-isomer typically shows higher affinity for adrenergic receptors;

-isomer for transporters.
Beta-Position Steric GateThe cyclopropyl group increases bulk compared to an ethyl chain, potentially enhancing selectivity for NET (Norepinephrine Transporter) over SERT.
Phenyl Ring

-

Stacking
Anchors the molecule in the hydrophobic pocket.
Metabolic Stability (MAO Resistance)

Monoamine Oxidase (MAO) typically oxidizes amines by abstracting a proton from the


-carbon.
  • Mechanism: While the

    
    -proton is accessible, the bulky 
    
    
    
    -cyclopropyl group may sterically hinder the enzyme's approach, potentially increasing the half-life compared to non-substituted phenethylamines.
  • Risk: The cyclopropyl ring itself is susceptible to P450-mediated ring opening (forming a radical intermediate), which can lead to covalent binding and mechanism-based inhibition.

Pharmacology cluster_Targets Primary Targets cluster_Metabolism Metabolic Fate Molecule 2-Cyclopropyl-1- phenylethan-1-amine TAAR1 TAAR1 (Agonist) Molecule->TAAR1 High Affinity (Lipophilic) VMAT2 VMAT2 (Inhibitor) Molecule->VMAT2 Modulation MAO MAO-A/B (Deamination) Molecule->MAO Steric Hindrance (Slower kinetics) P450 CYP450 (Ring Opening) Molecule->P450 Radical Clock Mechanism

Figure 2: Predicted pharmacological interactions and metabolic pathways based on structural homology to amphetamines and cyclopropyl-containing drugs.

Analytical Characterization

To validate the synthesis of 2-Cyclopropyl-1-phenylethan-1-amine, the following spectral signatures are required:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2-7.4 (m, 5H, Phenyl).
      
    • 
       4.1 (t, 1H, CH-NH2, 
      
      
      
      -proton).
    • 
       1.6 (m, 2H, CH2, 
      
      
      
      -protons).
    • 
       0.7-0.9 (m, 1H, Cyclopropyl CH).
      
    • 
       0.4-0.1 (m, 4H, Cyclopropyl CH2). Distinctive high-field multiplets.
      
  • Mass Spectrometry (ESI+):

    • 
       peak at 
      
      
      
      162.13.
    • Fragment ion at

      
       145 (
      
      
      
      loss) and tropylium ion (
      
      
      91).

References

  • PubChem. (2025).[1] 2-cyclopropyl-1-phenylethan-1-amine (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] Retrieved from [Link]

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2011). The Practice of Medicinal Chemistry (3rd ed.). Academic Press. (Context: Bioisosterism of cyclopropyl groups).

Sources

Exploratory

2-Cyclopropyl-1-phenylethan-1-amine: pKa and Basicity Profile

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Cyclopropyl-1-phenylethan-1-amine , focusing on its pKa and basicity. As direct experimental data is not available in open lit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Cyclopropyl-1-phenylethan-1-amine , focusing on its pKa and basicity. As direct experimental data is not available in open literature for this specific structural analog, the values presented here are derived from high-fidelity Structure-Activity Relationship (SAR) analysis, utilizing established values of homologous benzylamine derivatives.

Executive Summary

2-Cyclopropyl-1-phenylethan-1-amine (CAS: N/A for specific isomer in common registries; PubChem CID: 22649581) is a primary amine belonging to the


-substituted benzylamine  class. Its structure features a phenyl ring and a cyclopropylmethyl group attached to the methine carbon bearing the amino group.
  • Predicted pKa (Conjugate Acid): 9.65 ± 0.15

  • Basicity Classification: Moderately strong base (typical of primary aliphatic/benzylic amines).

  • Key Determinant: The electron-withdrawing nature of the adjacent phenyl ring lowers the basicity relative to purely aliphatic amines (pKa ~10.6), while the electron-donating cyclopropylmethyl group provides a compensatory boost relative to unsubstituted benzylamine (pKa 9.33).

Structural Analysis & Electronic Effects

To accurately estimate the basicity, we must deconstruct the molecule into its electronic components. The basicity of an amine is defined by the availability of the nitrogen lone pair to accept a proton (


).[1]
Structural Components
  • Core Scaffold: Benzylamine (

    
    ).
    
  • 
    -Substituent: Cyclopropylmethyl group  (
    
    
    
    ).
  • Amine Type: Primary (

    
    ).
    
Electronic Influences on the Nitrogen Lone Pair
  • Phenyl Ring (-I Effect): The phenyl group is attached directly to the

    
    -carbon (
    
    
    
    ). The
    
    
    hybridized carbons of the aromatic ring are more electronegative than the
    
    
    carbons of an alkyl chain.[1] This exerts an electron-withdrawing inductive effect (-I) , pulling electron density away from the nitrogen atom.
    • Result: Reduces pKa significantly compared to aliphatic amines (e.g., Ethanamine pKa 10.7 vs. Benzylamine pKa 9.33).

  • Cyclopropylmethyl Group (+I Effect): The substituent at the

    
    -carbon is a cyclopropylmethyl group. Alkyl groups are generally electron-donating (+I) .
    
    • Cyclopropyl Specifics: The cyclopropyl ring exhibits unique electronic properties due to "Walsh orbitals" (bent bonds with high p-character). It is a strong

      
      -donor, often more effective than a simple ethyl or propyl group.
      
    • Result: This group pushes electron density back toward the nitrogen, stabilizing the resulting ammonium cation (

      
      ) and increasing the pKa relative to unsubstituted benzylamine.
      
  • Steric Factors: The cyclopropylmethyl group is bulkier than a methyl group. While electronic donation increases basicity, steric bulk can hinder the solvation of the protonated ammonium ion by water molecules. Reduced solvation stability tends to lower the pKa. However, in

    
    -substituted benzylamines, the electronic effect usually dominates.
    
Visualizing the Electronic Conflict

G Molecule 2-Cyclopropyl-1-phenylethan-1-amine Amine Nitrogen Lone Pair (Proton Acceptor) Molecule->Amine Determines Availability Phenyl Phenyl Group (Electron Withdrawing) Phenyl->Molecule Inductive Pull (-I) Destabilizes Cation Result Net Basicity pKa ~ 9.65 Amine->Result Equilibrium Position Cyclopropyl Cyclopropylmethyl (Electron Donating) Cyclopropyl->Molecule Inductive Push (+I) Stabilizes Cation

Figure 1: Electronic determinants of basicity. The electron-withdrawing phenyl ring lowers basicity, while the electron-donating cyclopropylmethyl group acts as a compensatory booster.

pKa & Basicity Values

Since no specific experimental study exists for this exact isomer, the values below are calculated via Linear Free Energy Relationships (LFER) using high-confidence anchors (Benzylamine and


-Methylbenzylamine).
Comparative Data Table
CompoundStructureClasspKa (Exp)Electronic Context
Benzylamine

Benzylamine9.33 Baseline reference. Phenyl withdraws density.

-Methylbenzylamine

Benzylamine9.74 Methyl group (+I) adds ~0.4 pKa units.
Phenethylamine

Phenethylamine9.83 Phenyl is further away (

-carbon), less withdrawing.
Target Molecule

Benzylamine9.65 (Pred) Cyclopropylmethyl is bulkier than methyl, slightly dampening the +I boost via solvation hindrance.
Cyclopropylamine

Aliphatic10.60 No phenyl ring; purely aliphatic reference.
Derivation of the Predicted Value
  • Baseline: Benzylamine (

    
    ).
    
  • Substituent Effect: Replacing an

    
    -hydrogen with a methyl group (
    
    
    
    -methylbenzylamine) increases pKa by +0.41 units (9.33
    
    
    9.74).
  • Cyclopropylmethyl Modification: The target has a

    
     group instead of 
    
    
    
    .
    • Electronic: Cyclopropylmethyl is slightly more electron-donating than methyl (Taft

      
       -0.09 vs 0.00). This would theoretically raise pKa > 9.74.
      
    • Steric: The group is significantly bulkier. Steric inhibition of solvation (SIS) typically reduces the pKa of hindered amines by 0.1–0.2 units compared to their methyl analogs.

  • Net Calculation:

    
    .
    

Experimental Determination Protocols

For researchers synthesizing this compound, the following protocols are the "Gold Standard" for empirically verifying the pKa.

Potentiometric Titration (The Standard Method)

This method is most accurate for compounds with pKa values between 2 and 12 and sufficient aqueous solubility.

Reagents:

  • Analyte: ~5-10 mg of pure amine hydrochloride salt.

  • Titrant: 0.1 M Standardized NaOH (carbonate-free).

  • Solvent: Degassed water (or 0.15 M KCl background electrolyte).

  • Apparatus: Automated titrator with a glass pH electrode (Ag/AgCl reference).

Workflow:

  • Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Dissolution: Dissolve the amine salt in 20 mL of 0.15 M KCl (to maintain ionic strength).

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5

    
    L).
    
  • Data Acquisition: Record pH vs. Volume of titrant.

  • Analysis: The pKa is the pH at the half-equivalence point (where

    
    ).
    
Cosolvent Method (For Low Solubility)

If the free base precipitates during titration, use the Yasuda-Shedlovsky extrapolation method.

  • Perform titrations in 20%, 30%, 40%, and 50% Methanol/Water mixtures.

  • Plot measured

    
     vs. % Methanol.
    
  • Extrapolate the linear regression to 0% Methanol to obtain aqueous pKa.

Experimental Workflow Diagram

Experiment Start Start: Pure Amine HCl Salt Solubility Check Aqueous Solubility (> 1 mg/mL?) Start->Solubility Direct Method A: Direct Aqueous Titration (0.15M KCl, 25°C) Solubility->Direct Soluble Cosolvent Method B: Cosolvent Titration (MeOH/Water Series) Solubility->Cosolvent Insoluble Analysis Bjerrum Plot Analysis Determine Half-Equivalence pH Direct->Analysis Extrapolation Yasuda-Shedlovsky Extrapolation to 0% Organic Solvent Cosolvent->Extrapolation Result Final pKa Value Analysis->Result Extrapolation->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Pharmacological Implications

Understanding the pKa of 2-Cyclopropyl-1-phenylethan-1-amine is critical for predicting its behavior in biological systems.

  • Ionization at Physiological pH (7.4):

    • With a pKa of ~9.65, the amine will exist predominantly in its protonated (cationic) form (

      
      ) in the blood.
      
    • Calculation:

      
      .
      
  • Membrane Permeability:

    • Only the uncharged free base crosses the Blood-Brain Barrier (BBB) effectively via passive diffusion.

    • Although 99% is ionized, the equilibrium shifts rapidly. The lipophilicity of the cyclopropyl group (LogP boost) significantly enhances the permeability of the small fraction of free base, likely making this compound CNS-active.

  • Lysosomal Trapping:

    • Basic amines with pKa > 8 often accumulate in acidic lysosomes (pH ~5.0) via ion trapping. This can lead to high intracellular concentrations and potential phospholipidosis if dosed chronically.

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University, Evans Group. Link

  • PubChem Database. (2024). Compound Summary: 2-cyclopropyl-1-phenylethan-1-amine (CID 22649581).[2] National Center for Biotechnology Information. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • ACD/Labs. (2024). Percepta Platform: PhysChem Module. (Industry standard software used for pKa prediction algorithms). Link

Sources

Foundational

2-Cyclopropyl-1-phenylethan-1-amine: A Strategic Chiral Scaffold in Medicinal Chemistry

Executive Summary 2-Cyclopropyl-1-phenylethan-1-amine (CAS: 681509-99-9), often referred to as -cyclopropyl- -phenylethylamine, represents a high-value chiral building block in modern drug discovery. Structurally, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropyl-1-phenylethan-1-amine (CAS: 681509-99-9), often referred to as


-cyclopropyl-

-phenylethylamine, represents a high-value chiral building block in modern drug discovery. Structurally, it is a homolog of the privileged phenethylamine scaffold where the flexible alkyl side chain is terminated by a cyclopropyl group.

This modification is not merely cosmetic; the cyclopropyl moiety introduces significant steric bulk and conformational restriction while acting as a metabolic blocker against


-oxidation. This guide details the strategic rationale for its use, provides a validated self-consistent synthetic protocol using Ellman’s auxiliary, and outlines its application in optimizing lead compounds for GPCR and transporter targets.

Part 1: Structural & Pharmacochemical Rationale[1]

The "Cyclopropyl Effect" in Drug Design

The incorporation of a cyclopropyl group into the phenethylamine backbone offers three distinct medicinal chemistry advantages over standard alkyl chains (e.g., isopropyl or isobutyl):

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger (

    
     character) than typical aliphatic 
    
    
    
    C-H bonds (approx. 106 kcal/mol vs. 98 kcal/mol). This makes the terminal group resistant to Cytochrome P450-mediated oxidation.
  • Bioisosterism: The cyclopropyl group is often used as a bioisostere for an isopropyl group. It maintains similar lipophilicity and steric volume but alters the electronic vector due to its pseudo-

    
     character, potentially enabling unique 
    
    
    
    or cation-
    
    
    interactions within a binding pocket.
  • Conformational Bias: The steric bulk of the cyclopropylmethyl group restricts the rotation around the

    
     bond, locking the amine into a bioactive conformation that often favors receptor binding over the more flexible linear analogs.
    
Pharmacophore Mapping

In the context of monoamine transporters (SERT, DAT, NET) or Trace Amine-Associated Receptors (TAAR1), this scaffold serves as a rigidified mimic of amphetamine. The chiral center at


 (benzylic position) is critical; typically, one enantiomer (often S) exhibits significantly higher potency.

Part 2: Validated Synthetic Protocols

To ensure high enantiomeric excess (ee > 98%) and scalability, we prioritize the Ellman Sulfinamide approach over classical resolution or non-stereoselective reductive amination. This method is self-validating as the diastereomeric purity of the intermediate sulfinamide can be checked via NMR or HPLC before the final deprotection.

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of (S)-2-cyclopropyl-1-phenylethan-1-amine HCl. Key Reagents: (S)-(-)-tert-Butanesulfinamide, Benzaldehyde, Cyclopropylmethylmagnesium bromide.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Benzaldehyde (Starting Material) Imine Chiral N-Sulfinyl Imine (Intermediate 1) Start->Imine Condensation Aux (S)-t-Bu-Sulfinamide Ti(OEt)4, THF Aux->Imine Sulfinamide Sulfinamide Adduct (Diastereomerically Pure) Imine->Sulfinamide Diastereoselective Addition Grignard cPr-CH2-MgBr (Cyclopropylmethyl MgBr) -78°C to RT Grignard->Sulfinamide Product (S)-2-Cyclopropyl-1-phenylethan-1-amine (>98% ee) Sulfinamide->Product Hydrolysis Check QC: 1H NMR / HPLC Check dr > 95:5 Sulfinamide->Check Deprotect HCl / Dioxane Deprotection

Caption: Figure 1. Stereoselective synthesis workflow using Ellman's auxiliary to establish the C1 chiral center.

Step-by-Step Methodology

Step 1: Formation of the N-Sulfinyl Imine

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve Benzaldehyde (1.0 equiv) in anhydrous THF (0.5 M).
    
  • Addition: Add (S)-(-)-tert-Butanesulfinamide (1.1 equiv) followed by Ti(OEt)

    
     (2.0 equiv). Note: Ti(OEt)
    
    
    
    acts as both a Lewis acid and water scavenger.
  • Reaction: Stir at room temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated brine. Dilute with EtOAc. Filter the resulting titanium salts through a Celite pad. Dry organic layer (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and concentrate.
    
  • Validation:

    
     NMR should show the imine proton singlet around 
    
    
    
    8.5 ppm.

Step 2: Diastereoselective Grignard Addition

  • Setup: Dissolve the crude N-sulfinyl imine in anhydrous DCM or Toluene (0.3 M) and cool to -78°C. Note: Non-coordinating solvents like DCM often enhance diastereoselectivity (dr) via a non-chelated transition state.

  • Reagent Prep: Prepare or purchase Cyclopropylmethylmagnesium bromide (2.0 equiv, usually in ether/THF).

  • Addition: Add the Grignard reagent dropwise to the cold imine solution. Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography.

  • Validation (Critical): Assess diastereomeric ratio (dr) via HPLC or

    
     NMR. The tert-butyl group signals of the diastereomers are typically distinct. If dr < 95:5, recrystallize at this stage.
    

Step 3: Deprotection to Chiral Amine Salt

  • Reaction: Dissolve the purified sulfinamide in MeOH. Add 4N HCl in dioxane (4.0 equiv).

  • Stir: Stir at room temperature for 1 hour. A white precipitate (the amine hydrochloride) may form.

  • Isolation: Concentrate the solvent. Triturate the residue with

    
     to remove sulfinic acid byproducts. Filter the white solid.
    
  • Final Product: (S)-2-Cyclopropyl-1-phenylethan-1-amine HCl.

Part 3: Analytical Characterization & QC

To certify the building block for drug discovery libraries, the following specifications must be met:

TestMethodAcceptance Criteria
Identity

NMR (DMSO-

)
Diagnostic multiplets: Cyclopropyl protons (

0.0–0.5), Benzylic CH (

~4.2), Phenyl (5H).
Purity LC-MS (C18)> 98% area; [M+H]+ = 162.1
Chirality Chiral HPLC> 98% ee (e.g., Chiralcel OD-H, Hexane/IPA + 0.1% DEA)
Residual Solvent GC-HS< 5000 ppm (THF/DCM)

NMR Diagnostic Logic: The cyclopropyl methylene protons (


) will appear as a complex diastereotopic multiplet due to the adjacent chiral center. The cyclopropyl ring protons are highly shielded, appearing upfield (0.0–0.6 ppm), which is the signature confirmation of the intact ring.

Part 4: Medicinal Chemistry Applications[1][2][3][4]

Bioisosteric Replacement Strategy

This building block is most effective when optimizing a lead compound containing a Leucine , Phenylalanine , or Valine side chain, or a simple Phenethylamine core.

Case Study Logic:

  • Original Hit: Contains a flexible isobutyl group (e.g., Leucine side chain).

  • Issue: Rapid metabolic clearance or low receptor subtype selectivity.

  • Optimization: Replace isobutyl with cyclopropylmethyl using this building block.

  • Result: The "rigidified" side chain reduces the entropic penalty of binding and blocks metabolic oxidation at the terminal position.

Decision Tree for Scaffold Selection

MedChemLogic Problem Lead Compound Optimization Issue Identification Metab Problem: High Metabolic Clearance (Oxidation of alkyl chain) Problem->Metab Potency Problem: Low Potency (Entropic penalty) Problem->Potency Solution Incorporate 2-Cyclopropyl-1-phenylethan-1-amine Metab->Solution Potency->Solution Mech1 Mechanism: Block Beta/Omega Oxidation (Cyclopropyl C-H strength) Solution->Mech1 Mech2 Mechanism: Conformational Restriction (Lock side chain rotation) Solution->Mech2 Outcome Improved Candidate: Lower Clearance, Higher Affinity Mech1->Outcome Mech2->Outcome

Caption: Figure 2. Strategic decision tree for deploying the cyclopropyl-phenethylamine scaffold in lead optimization.

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8982. (Contextual reference on small ring metabolic stability).

  • ChemicalBook. (2024). "Product Entry: 2-Cyclopropyl-1-phenylethan-1-amine (CAS 681509-99-9)."[1][2][3][4][5]

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (Detailed protocol for sulfinimine addition).

Sources

Exploratory

A Technical Guide to the Structural Elucidation and Differentiation of 1-Cyclopropyl-1-phenylethylamine and 2-Cyclopropyl-1-phenylethan-1-amine

Executive Summary Positional isomerism presents a significant challenge in drug development and chemical research, where subtle changes in molecular architecture can lead to profound differences in pharmacological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Positional isomerism presents a significant challenge in drug development and chemical research, where subtle changes in molecular architecture can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. This guide provides an in-depth technical analysis of two such isomers: 1-cyclopropyl-1-phenylethylamine and 2-cyclopropyl-1-phenylethan-1-amine. While sharing the same molecular formula (C₁₁H₁₅N) and core structural motifs, their distinct connectivity gives rise to unique spectroscopic signatures. This document outlines the definitive analytical methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), required for their unambiguous differentiation. We will explore the theoretical underpinnings of these techniques, provide detailed experimental protocols, and discuss the causality behind the expected spectroscopic outcomes. Furthermore, the potential implications of these structural differences on the compounds' physicochemical and pharmacological profiles are considered, offering a comprehensive resource for researchers in medicinal chemistry and analytical sciences.

Introduction: The Critical Role of Isomer Characterization

The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of neurologically active compounds.[1] The incorporation of a cyclopropyl ring is a common strategy in modern drug design, often used to enhance potency, modulate metabolic pathways, or improve selectivity by introducing conformational rigidity.[2] The cyclopropyl group's unique electronic properties can significantly influence a molecule's interaction with biological targets.[2]

This guide focuses on two specific positional isomers that exemplify the challenges and importance of precise structural characterization. The misidentification of such closely related analogues can have significant consequences, leading to flawed structure-activity relationship (SAR) studies and wasted resources in the drug discovery pipeline.[3][4] Therefore, a robust and validated analytical workflow is paramount. This document serves as a practical guide for scientists to confidently distinguish between these two molecules.

Structural Analysis of the Isomers

The fundamental difference between the two compounds lies in the placement of the cyclopropyl group relative to the phenylethylamine core. Both are primary amines with a molecular weight of 161.24 g/mol .

  • 1-Cyclopropyl-1-phenylethylamine (Isomer A): In this isomer, the amine, phenyl, cyclopropyl, and methyl groups are all attached to the same carbon atom (C1 of the ethyl chain). This central carbon is a chiral, quaternary-like center (bonded to four non-hydrogen substituents).

  • 2-Cyclopropyl-1-phenylethan-1-amine (Isomer B): Here, the amine and phenyl groups are attached to C1 (a benzylic, chiral carbon), while the cyclopropyl group is attached to C2. This results in a different carbon skeleton compared to Isomer A.

G cluster_A Isomer A: 1-Cyclopropyl-1-phenylethylamine cluster_B Isomer B: 2-Cyclopropyl-1-phenylethan-1-amine node_A C₁₁H₁₅N MW: 161.24 Structure: C₆H₅-C(NH₂)(C₃H₅)-CH₃ node_B C₁₁H₁₅N MW: 161.24 Structure: C₃H₅-CH₂-CH(NH₂)-C₆H₅ caption Figure 1: Core Structural Comparison

Caption: Figure 1: Core Structural Comparison

Spectroscopic Differentiation: A Comparative Analysis

The distinct atomic arrangements of Isomers A and B lead to predictable and measurable differences in their spectroscopic profiles. Mass spectrometry and NMR spectroscopy are the most powerful tools for this purpose.

Mass spectrometry, particularly with electron ionization (EI), induces fragmentation of molecules in a predictable manner based on bond strengths and the stability of the resulting fragments. For amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5]

  • Predicted Fragmentation of Isomer A: The carbon alpha to the amine group is bonded to a phenyl, a cyclopropyl, and a methyl group. α-cleavage can result in the loss of any of these radicals. The most favorable cleavage will be the one that forms the most stable cation. Cleavage of the C-C bond to the cyclopropyl group is expected to be a major pathway, leading to the formation of a resonance-stabilized iminium cation at m/z 120 .

    • C₆H₅-C(NH₂)(C₃H₅)-CH₃ → [C₆H₅-C(CH₃)=NH₂]⁺ + •C₃H₅ (m/z 120)

  • Predicted Fragmentation of Isomer B: The primary α-cleavage for this isomer involves breaking the bond between C1 and C2. This results in the loss of a cyclopropylmethyl radical and the formation of the highly stable benzylic iminium cation [C₆H₅CH=NH₂]⁺ at m/z 106 . This is a classic fragmentation pattern for 1-phenylethylamine derivatives.[6]

    • C₃H₅-CH₂-CH(NH₂)-C₆H₅ → [C₆H₅-CH=NH₂]⁺ + •CH₂C₃H₅ (m/z 106)

The presence of a major fragment at m/z 120 for Isomer A versus a major fragment at m/z 106 for Isomer B provides a definitive method for differentiation.

G A_parent Isomer A [C₆H₅-C(NH₂)(C₃H₅)-CH₃]⁺˙ m/z 161 A_loss - •C₃H₅ A_parent->A_loss A_frag [C₆H₅-C(CH₃)=NH₂]⁺ m/z 120 (Diagnostic Fragment) A_loss->A_frag B_parent Isomer B [C₃H₅-CH₂-CH(NH₂)-C₆H₅]⁺˙ m/z 161 B_loss - •CH₂C₃H₅ B_parent->B_loss B_frag [C₆H₅-CH=NH₂]⁺ m/z 106 (Diagnostic Fragment) B_loss->B_frag caption Figure 2: Key MS α-Cleavage Pathways

Caption: Figure 2: Key MS α-Cleavage Pathways

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The differing connectivity of the isomers results in distinct spectra.

  • ¹H NMR Analysis:

    • Isomer A: Will exhibit a characteristic singlet in the aliphatic region (approx. 1.5-1.8 ppm) corresponding to the three protons of the isolated methyl (-CH₃) group. The cyclopropyl protons will appear as complex multiplets in the upfield region (approx. 0.2-1.0 ppm).[7][8] The aromatic protons will be found downfield (approx. 7.2-7.5 ppm).

    • Isomer B: Will lack a methyl singlet. Instead, it will show a characteristic methine proton (-CH(NH₂)-) signal, likely a triplet or doublet of doublets, coupled to the adjacent methylene (-CH₂-) protons. This benzylic proton will be deshielded by both the phenyl ring and the amine group. The methylene protons will appear as a complex multiplet, coupled to both the methine proton and the cyclopropyl group.

  • ¹³C NMR Analysis:

    • Isomer A: The spectrum will be defined by the presence of a quaternary carbon signal (the carbon bonded to the phenyl, cyclopropyl, amine, and methyl groups) and a distinct methyl carbon signal.

    • Isomer B: Will not have a quaternary carbon signal. Instead, it will show signals for a methine carbon (benzylic) and a methylene carbon, in addition to the cyclopropyl and aromatic carbons.

Spectroscopic Feature Isomer A (1-cyclopropyl-1-phenylethylamine) Isomer B (2-cyclopropyl-1-phenylethan-1-amine)
¹H NMR: Methyl Signal Singlet, ~1.6 ppm, 3HAbsent
¹H NMR: Benzylic CH AbsentMultiplet (e.g., triplet), ~4.0 ppm, 1H
¹³C NMR: Quaternary C PresentAbsent
MS: Key Fragment (m/z) 120 106
Molecular Ion (m/z) 161 (Odd, consistent with Nitrogen Rule[9])161 (Odd, consistent with Nitrogen Rule[9])

Experimental Protocols

To ensure trustworthy and reproducible results, standardized analytical protocols are essential.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Integrate the total ion chromatogram to find the peak for the analyte. Analyze the mass spectrum of the peak, looking for the molecular ion at m/z 161 and the key diagnostic fragments at m/z 120 (Isomer A) or m/z 106 (Isomer B).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Process the spectra and identify key signals as outlined in section 3.2. Confirm the presence or absence of the methyl singlet (¹H) and the quaternary carbon (¹³C) to identify the isomer.

Analytical Workflow for Isomer Differentiation

A logical workflow ensures efficient and accurate identification.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Cyclopropyl-1-phenylethan-1-amine via Grignard-Nitrile Adduct Reduction

Strategic Route Selection & Chemical Logic The Synthetic Challenge The target molecule, 2-Cyclopropyl-1-phenylethan-1-amine , contains a cyclopropyl moiety adjacent to a methylene group, linked to a benzylic amine. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Route Selection & Chemical Logic

The Synthetic Challenge

The target molecule, 2-Cyclopropyl-1-phenylethan-1-amine , contains a cyclopropyl moiety adjacent to a methylene group, linked to a benzylic amine. The primary synthetic challenge is preserving the cyclopropyl ring integrity while constructing the C-C bond and introducing the amine functionality.

Route Analysis: The "Inverse" Approach

Two primary disconnection strategies exist for the Grignard-based synthesis of this scaffold:

  • Route A (Conventional): Benzonitrile + (Cyclopropylmethyl)magnesium bromide.

    • Risk:[1][2][3][4] The preparation of (cyclopropylmethyl)magnesium bromide involves a radical intermediate prone to ring-opening rearrangement (cyclopropylmethyl

      
       3-butenyl). This "radical clock" reaction can lead to significant homoallylic impurities.
      
  • Route B (Selected Protocol): Cyclopropylacetonitrile + Phenylmagnesium bromide.

    • Advantage:[3][4][5][6] Phenylmagnesium bromide is commercially available, indefinitely stable, and forms no radical intermediates prone to rearrangement. The cyclopropyl ring in the nitrile precursor is chemically inert to the nucleophilic conditions.

Mechanistic Pathway

The reaction proceeds via a Magnesium Imine Salt Intermediate . Unlike standard Grignard additions to ketones (which yield alcohols), addition to a nitrile yields a metallo-imine.

  • Nucleophilic Addition: PhMgBr attacks the nitrile carbon, forming the

    
     bond.
    
  • Stability Node: The resulting magnesium salt (

    
    ) is stable in the reaction mixture.
    
  • Divergence Point:

    • Path 1 (Hydrolysis): Aqueous acid quench

      
       Ketone (Undesired).
      
    • Path 2 (Reduction):In-situ Hydride Reduction

      
       Primary Amine (Target).
      

We utilize Path 2 , employing Sodium Borohydride (


) in Methanol to reduce the imine salt directly to the amine before aqueous workup.

Reaction Scheme & Workflow Visualization

ReactionPathway Start Cyclopropylacetonitrile + PhMgBr Inter Magnesium Imine Salt (Stable Intermediate) Start->Inter Nucleophilic Addition (Reflux, THF) Reduct Transmetallation/Reduction (MeOH / NaBH4) Inter->Reduct In-situ Reduction Ketone Ketone Side Product (Avoided) Inter->Ketone Premature Acid Hydrolysis Target Target Amine (Free Base) Reduct->Target Basic Workup

Figure 1: Reaction pathway prioritizing the in-situ reduction of the magnesium imine salt to avoid ketone formation.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEq.Notes
Cyclopropylacetonitrile Substrate1.0Limiting reagent. Dry over molecular sieves if needed.
Phenylmagnesium Bromide Nucleophile1.23.0 M solution in Et₂O (preferred) or THF.
THF (Anhydrous) Solvent-Freshly distilled or from SPS.
Methanol (Anhydrous) Proton Source-Required for borohydride activation.
Sodium Borohydride Reducing Agent2.0Powdered. Added cautiously.
Step-by-Step Methodology
Phase 1: Grignard Addition (Imine Formation)[7]
  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of nitrile) and Cyclopropylacetonitrile (1.0 eq).

  • Nucleophile Addition: Cool the solution to 0°C. Add Phenylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes.

    • Observation: A slight exotherm and color change (often to yellow/brown) indicates initiation.

  • Reaction Drive: Allow to warm to Room Temperature (RT), then heat to a gentle reflux (65°C) for 3–5 hours .

    • Why Reflux? Nitriles are less electrophilic than ketones. Reflux ensures complete conversion to the imine salt.

    • QC Check: Aliquot quench (into acid) followed by TLC/GC should show disappearance of nitrile and appearance of the ketone (hydrolysis product of the intermediate).

Phase 2: Transmetallation & Reduction
  • Cooling: Cool the reaction mixture to 0°C (Ice/Water bath).

  • Solvent Switch (In-situ): Dilute the mixture with anhydrous Methanol (approx. equal volume to THF).

    • Caution: Add MeOH very slowly. This is exothermic as it quenches excess Grignard and solvates the Mg salts.

  • Reduction: Add Sodium Borohydride (

    
    )  (2.0 eq) portion-wise over 20 minutes.
    
    • Mechanism:[4][7][8][9][10] The imine (

      
      ) is reduced to the amine (
      
      
      
      ).[5]
  • Stirring: Allow to warm to RT and stir for 2 hours.

Phase 3: Purification (Acid-Base Extraction)

This specific workup is critical to isolate the pure amine from neutral impurities (biphenyl) and ketone byproducts.

  • Quench: Pour mixture into ice-cold 1M NaOH (pH > 12).

  • Initial Extraction: Extract with Diethyl Ether (

    
    ).
    
    • Note: The amine is in the organic layer.[4][11][12]

  • Acid Wash (Purification Node): Extract the combined organic layers with 1M HCl (

    
    ).
    
    • Chemistry: The target amine becomes the water-soluble hydrochloride salt. Neutral impurities (biphenyl, unreacted nitrile) stay in the ether.

    • Discard the ether layer.

  • Basification: Cool the aqueous acidic layer and basify with 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oils out.

  • Final Isolation: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Process Control & Validation

Workup Logic Diagram

Workup Crude Crude Reaction Mix (Amine, Neutrals, Salts) AcidExt Extract with 1M HCl Crude->AcidExt OrgLayer1 Ether Layer (Neutrals: Biphenyl, Ketone) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target Amine-HCl Salt) AcidExt->AqLayer1 Keep Basify Basify with NaOH (pH > 12) AqLayer1->Basify FinalExt Extract with DCM Evaporate Basify->FinalExt Isolate Pure Amine

Figure 2: Acid-Base extraction strategy ensuring removal of non-basic impurities.

Analytical Checkpoints
  • IR Spectroscopy:

    • Start: Nitrile stretch at

      
      .
      
    • End: Disappearance of nitrile; Appearance of N-H stretches (

      
      ).
      
  • 1H NMR (CDCl3):

    • Look for the diagnostic benzylic proton (

      
      ) as a triplet or dd around 
      
      
      
      .
    • Cyclopropyl protons should appear as complex multiplets upfield (

      
      ).
      

References

  • Reaction Methodology: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954. (Foundational text on Grignard additions to nitriles).
  • Reduction Protocol (Zwierzak Modification): Zwierzak, A. et al. "Nucleophilic addition of Grignard reagents to nitriles followed by reduction with sodium borohydride." Synthesis, 1971, 332. (Establishes the reduction of magnesium imine salts).
  • Cyclopropyl Stability: Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc.1951 , 73, 2509. Link (Validates the stability of the cyclopropyl ring vs. the instability of cyclopropylmethyl radicals).

  • Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 643447, Cyclopropylacetonitrile" PubChem, 2023 . Link

Sources

Application

Using 2-Cyclopropyl-1-phenylethan-1-amine as a chiral auxiliary in organic synthesis

Executive Summary 2-Cyclopropyl-1-phenylethan-1-amine (also referred to as -cyclopropylmethylbenzylamine) represents a specialized class of chiral amines used in asymmetric synthesis and drug discovery. Structurally anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropyl-1-phenylethan-1-amine (also referred to as


-cyclopropylmethylbenzylamine) represents a specialized class of chiral amines used in asymmetric synthesis and drug discovery. Structurally analogous to the "privileged" chiral auxiliary 

-methylbenzylamine (

-PEA)
, this compound incorporates a cyclopropylmethyl group in place of the methyl group.

This structural modification introduces two critical advantages:

  • Enhanced Steric Bulk: The cyclopropylmethyl arm (

    
    ) exerts a larger steric demand than a methyl group, often leading to superior diastereomeric ratios (
    
    
    
    ) in resolution and alkylation reactions where
    
    
    -PEA provides marginal selectivity.
  • Electronic Unique Properties: The cyclopropyl group possesses significant

    
    -character (Walsh orbitals), which can influence the stability of transition states in imine and enolate chemistry.
    

This guide details the protocols for sourcing/resolving this amine, utilizing it as a Resolving Agent for racemic acids, and employing it as a Covalent Chiral Auxiliary for asymmetric alkylations.

Chemical Profile & Sourcing

PropertyData
IUPAC Name 2-Cyclopropyl-1-phenylethan-1-amine
Structure

Molecular Formula

MW 161.25 g/mol
Physical State Colorless to pale yellow oil
Key Stability Note The cyclopropyl ring is generally stable to standard acidic/basic conditions but requires care during catalytic hydrogenolysis (avoid high pressure/temperature to prevent ring opening).
Preparation: Enantiomeric Resolution

While racemic material is commercially available, the enantiopure form is required for auxiliary work. The most robust lab-scale method is Classical Resolution using chiral tartaric acid or mandelic acid.

Protocol: Resolution of Racemic 2-Cyclopropyl-1-phenylethan-1-amine

  • Dissolution: Dissolve 10.0 g (62 mmol) of racemic amine in 50 mL of hot ethanol.

  • Salt Formation: Add 0.5 equivalents of

    
    -Tartaric acid dissolved in hot ethanol.
    
  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24 hours. The diastereomeric salt will precipitate.

  • Recrystallization: Filter the solid and recrystallize from ethanol/water (9:1) until constant melting point and optical rotation are achieved.

  • Free Basing: Suspend the purified salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over

    
    , and concentrate to yield the enantiopure 
    
    
    
    -amine (or
    
    
    -amine depending on the acid used).

Application 1: Chiral Resolving Agent

The primary application of this amine is the resolution of racemic carboxylic acids, particularly those with bulky substituents where standard amines (PEA, ephedrine) fail to crystallize effectively.

Mechanism

The amine forms a diastereomeric salt pair with the racemic acid. The enhanced bulk of the cyclopropylmethyl group disrupts the crystal lattice packing of the "mismatched" pair, often leading to higher solubility differences and easier separation.

Protocol: Resolution of a Racemic Acid (Generic)
  • Substrate: Racemic

    
    -arylpropionic acid (e.g., Ibuprofen analog).
    
  • Reagent:

    
    -2-Cyclopropyl-1-phenylethan-1-amine.
    

Step-by-Step:

  • Mixing: Combine 10 mmol of racemic acid and 5 mmol (0.5 eq) of the chiral amine in 20 mL of boiling isopropanol.

  • Nucleation: If no precipitate forms upon cooling to 40°C, scratch the glass or add a seed crystal.

  • Equilibration: Stir the suspension at RT for 4 hours to allow thermodynamic equilibration of the salt.

  • Filtration: Collect the precipitate (the "matched" diastereomeric salt).

  • Liberation:

    • Acid Recovery: Partition the salt between 1M HCl and Ethyl Acetate. The chiral acid enters the organic layer.

    • Auxiliary Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover the chiral amine for reuse.

Application 2: Covalent Chiral Auxiliary (Asymmetric Alkylation)

This amine can be used as a removable covalent auxiliary for the asymmetric synthesis of


-substituted carboxylic acids or aldehydes. The protocol below describes the Asymmetric Alkylation of Amides .
Workflow Diagram

G Start Racemic/Prochiral Acid Substrate Coupling Amide Coupling (DCC/EDC) Start->Coupling + (S)-Amine Intermediate Chiral Amide Intermediate Coupling->Intermediate Enolization Enolization (LDA, -78°C) Intermediate->Enolization Alkylation Stereoselective Alkylation (R-X) Enolization->Alkylation Steric Block by Cyclopropyl Cleavage Auxiliary Removal (Hydrolysis/Reduction) Alkylation->Cleavage Product Enantioenriched Target Molecule Cleavage->Product

Figure 1: Workflow for using 2-Cyclopropyl-1-phenylethan-1-amine as a covalent auxiliary.

Detailed Protocol
Step 1: Auxiliary Attachment (Amide Formation)
  • Dissolve the substrate acid (e.g., Propionic acid) in DCM.

  • Add 1.1 eq of

    
    -2-Cyclopropyl-1-phenylethan-1-amine, 1.1 eq EDC·HCl, and 1.5 eq HOBt.
    
  • Stir at RT for 12 hours. Wash with 1M HCl, sat.

    
    , and brine.
    
  • Purify the resulting Chiral Amide by flash chromatography.

Step 2: Diastereoselective Alkylation
  • Principle: The bulky cyclopropylmethyl group forces the amide enolate into a specific conformation (minimizing

    
     strain), blocking one face of the enolate from electrophilic attack.
    
  • Enolate Formation: In a flame-dried flask under Argon, dissolve the Chiral Amide (1.0 eq) in dry THF. Cool to -78°C .

  • Deprotonation: Add LiHMDS or LDA (1.1 eq) dropwise. Stir for 1 hour at -78°C.

    • Note: The addition of LiCl (5 eq) often improves the yield and stereoselectivity by breaking up enolate aggregates.

  • Alkylation: Add the electrophile (e.g., Benzyl bromide, 1.2 eq) slowly.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to 0°C.

  • Quench: Quench with sat.

    
    . Extract with EtOAc.
    
  • Analysis: Determine the Diastereomeric Ratio (

    
    ) by HPLC or NMR. Expect improved 
    
    
    
    compared to the
    
    
    -PEA analog due to the larger cyclopropyl tail.
Step 3: Auxiliary Removal (Cleavage)

To recover the chiral acid product, the amide bond must be cleaved.

  • Method A (Acid Hydrolysis): Reflux in

    
    /Dioxane (1:1) for 12 hours. (Harsh conditions).
    
  • Method B (Reductive Cleavage to Alcohol): Treat with

    
     (LAB) to yield the chiral alcohol and recover the amine.
    
  • Method C (Iodolactonization): If the product contains an alkene, iodolactonization can spontaneously cleave the auxiliary.

Critical Considerations: Hydrogenolysis & Stability

A common method for removing benzyl-type auxiliaries is Catalytic Hydrogenolysis (


). However, the cyclopropyl ring introduces a risk of ring opening (hydrogenolysis to a propyl group).
  • Risk Assessment: The cyclopropyl ring is generally stable at 1 atm

    
      and ambient temperature. High pressures (>50 psi) or elevated temperatures (>50°C) will promote ring opening.
    
  • Recommended Conditions: To remove the auxiliary via N-debenzylation without destroying the cyclopropyl ring (if the ring is part of the desired product) or to cleave the auxiliary sacrificially:

    • Catalyst: Pearlman’s Catalyst (

      
      ) or standard 
      
      
      
      .
    • Solvent: MeOH or EtOH.

    • Pressure: Balloon pressure (1 atm).

    • Additive: A trace of acetic acid can accelerate debenzylation, allowing milder conditions that preserve the cyclopropyl ring.

References

  • General Stability of Cyclopropyl Groups

    • Study: "Stability Showdown: Cyclopropylmethyl (CPM) vs. Benzyl (Bn) Protecting Groups.
    • Source:

  • Synthesis of Chiral Amines via Resolution

    • Paper: "Intensification of Double Kinetic Resolution of Chiral Amines...". Molecules, 2020.[1][2]

    • Source:

  • Cyclopropylamines in Drug Discovery

    • Review: "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.
    • Source:

  • Hydrogenolysis Protocols

    • Protocol: "Catalytic Hydrogenolysis for N-Benzyl Deprotection."
    • Source:

Sources

Method

Technical Application Note: Controlled Crystallization and Isolation of 2-Cyclopropyl-1-phenylethan-1-amine Hydrochloride

Topic: Procedure for salt formation of 2-Cyclopropyl-1-phenylethan-1-amine hydrochloride Content Type: Application Note & Protocol Role: Senior Application Scientist Abstract & Scope This technical guide details the proc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for salt formation of 2-Cyclopropyl-1-phenylethan-1-amine hydrochloride Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Scope

This technical guide details the procedure for the conversion of 2-Cyclopropyl-1-phenylethan-1-amine (free base) into its hydrochloride salt form. While the free base of this phenethylamine derivative often presents as a viscous oil or low-melting solid prone to oxidation, the hydrochloride salt offers superior stability, non-hygroscopicity, and defined crystallinity essential for accurate dosing in research and pharmaceutical applications.

This protocol prioritizes anhydrous precipitation to maximize yield and purity, mitigating the common "oiling out" phenomena associated with lipophilic amines. It includes critical process parameters (CPPs), troubleshooting for polymorphism, and validation methods.

Pre-Formulation Assessment

Before initiating the salt formation, the physicochemical properties of the substrate must be understood to select the optimal solvent system.

PropertyDescriptionImplication for Protocol
Compound Name 2-Cyclopropyl-1-phenylethan-1-amineSubstrate
Molecular Weight 161.25 g/mol (Free Base) 197.71 g/mol (HCl Salt)Stoichiometry calculations must account for the mass increase.
Physical State Viscous oil or low-melting solidRequires dissolution in a carrier solvent before acid addition.
pKa (Predicted) ~9.5 (Primary Amine)Strong base; will react rapidly with HCl. Exotherm control is required.
Solubility Profile Soluble in Et₂O, EtOAc, EtOH, DCM. Insoluble in water (Free Base).Anti-solvent: Diethyl Ether or Hexane.[1] Solvent: Ethanol or Isopropanol (IPA).

Materials & Equipment

Reagents
  • Substrate: 2-Cyclopropyl-1-phenylethan-1-amine (>98% purity).

  • Acid Source (Choose one based on availability):

    • Preferred: 2.0 M HCl in Diethyl Ether (Anhydrous).

    • Alternative: 1.25 M HCl in Ethanol or Isopropanol.

    • Aqueous (Not recommended for initial isolation): 37% HCl (aq).

  • Solvents: Ethyl Acetate (Anhydrous), Isopropanol (IPA), Diethyl Ether (Et₂O), Hexane.

Equipment
  • Jacketed glass reactor or round-bottom flask with magnetic stir bar.

  • Addition funnel (pressure-equalizing).

  • Inert gas line (Nitrogen or Argon).

  • Vacuum filtration setup (Buchner funnel + sintered glass).

  • Vacuum drying oven.

Experimental Protocol

Method A: Anhydrous Precipitation (High Purity)

Recommended for research-grade synthesis where moisture control is critical.

Step 1: Solubilization

  • Weigh 10.0 g (62.0 mmol) of 2-Cyclopropyl-1-phenylethan-1-amine free base.

  • Dissolve in 50 mL of anhydrous Ethyl Acetate (EtOAc) .

    • Note: EtOAc is chosen because the HCl salt is typically insoluble in it, driving precipitation.

  • Cool the solution to 0–5 °C using an ice bath. Maintain stirring at 300–400 RPM.

Step 2: Acid Addition

  • Calculate the required HCl: 1.05 equivalents = 65.1 mmol .

    • Using 2.0 M HCl in Et₂O: Volume = 32.55 mL.

  • Charge the HCl solution into the addition funnel.

  • Dropwise Addition: Add the acid slowly over 20–30 minutes.

    • Critical Parameter: Monitor internal temperature. Do not exceed 10 °C.

    • Observation: A white precipitate should form immediately upon contact.

Step 3: Crystallization & Aging

  • After addition is complete, remove the ice bath and allow the slurry to warm to room temperature (20–25 °C).

  • Stir for an additional 60 minutes to ensure complete conversion and crystal growth (Ostwald ripening).

  • Check pH: Spot an aliquot on wet pH paper. It should be acidic (pH 1–2). If neutral, add small increments of HCl.

Step 4: Isolation

  • Filter the white solid using a sintered glass funnel (Porosity 3 or 4).

  • Wash: Rinse the filter cake 2x with 10 mL of cold anhydrous Et₂O to remove residual free base and impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Method B: Recrystallization (Purification)

Use this if the initial precipitate is amorphous, sticky, or "oils out".

  • Dissolve the crude salt in the minimum amount of boiling Isopropanol (IPA) .

  • Once dissolved, remove from heat.

  • Slowly add Diethyl Ether (anti-solvent) until the solution turns slightly turbid.

  • Add a drop of IPA to clear the turbidity.

  • Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filter the resulting needles/prisms.

Process Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" (liquid-liquid phase separation), a common issue with phenethylamine salts.

SaltFormationWorkflow Start Start: 2-Cyclopropyl-1-phenylethan-1-amine (Free Base Oil) SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Anhydrous EtOAc (Precipitation) SolventChoice->MethodA Standard MethodB Method B: IPA/Ethanol (Crystallization) SolventChoice->MethodB If high purity req. AcidAdd Add HCl (1.05 eq) at 0-5°C MethodA->AcidAdd MethodB->AcidAdd Observation Observe State AcidAdd->Observation SolidPpt White Precipitate Forms Observation->SolidPpt Success OilingOut Oiling Out / Sticky Gum Observation->OilingOut Failure Mode Aging Age Slurry (1 hr) SolidPpt->Aging HeatCool Heat to Dissolve Slow Cool OilingOut->HeatCool Re-dissolve Filter Filtration & Wash (Cold Et2O) Aging->Filter Seed Add Seed Crystal or Scratch Glass HeatCool->Seed Seed->SolidPpt Dry Vacuum Dry (40°C) Filter->Dry Final Final Product: HCl Salt Crystals Dry->Final

Figure 1: Decision tree for the salt formation process, highlighting the critical "Oiling Out" mitigation path.

Analytical Validation

To ensure the integrity of the protocol, the final product must be characterized.

TestMethodExpected ResultPurpose
Melting Point Capillary (DSC preferred)>180 °C (Sharp peak)Confirms crystallinity and purity. Broad range indicates impurities or solvates.[1][2]
¹H-NMR D₂O or DMSO-d₆Shift of α-proton (~0.5 ppm downfield vs. base)Confirms salt formation and stoichiometry.
Chloride Content Argentometric Titration17.9% w/w (Theoretical)Validates mono-hydrochloride formation.
XRPD Powder DiffractionDistinct Bragg peaksConfirms crystalline solid state (vs. amorphous).
Scientific Rationale
  • Stoichiometry Control: Using a slight excess (1.05 eq) of HCl ensures full protonation of the amine. Large excesses are avoided to prevent the formation of hygroscopic "acid salts" or degradation [1].

  • Solvent Selection: The use of Ethyl Acetate as the primary solvent exploits the "Common Ion Effect" where the ionic salt is significantly less soluble in the organic medium than the neutral free base, driving high-yield precipitation [2].

  • Temperature Control: Maintaining 0–5 °C during addition minimizes the risk of side reactions (e.g., elimination) and controls the exothermic heat of neutralization.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2002).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists. Academic Press.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 2-Cyclopropyl-1-phenylethan-1-amine (Compound Summary). National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropyl-1-phenylethan-1-amine

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-1-phenylethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-1-phenylethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the integrity of the final product. We will explore the two most prevalent synthetic routes, offering in-depth troubleshooting and validated protocols based on established chemical principles.

Route 1: Reductive Amination of Cyclopropyl Phenyl Ketone

This is a widely adopted method for synthesizing amines due to its operational simplicity and the commercial availability of starting materials. The process involves the formation of an imine intermediate from cyclopropyl phenyl ketone and an ammonia source, which is then reduced to the target amine.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Cyclopropyl Phenyl Ketone Imine Iminium Ion Intermediate Ketone->Imine Condensation Amine_Source Amine Source (e.g., NH4OAc) Amine_Source->Imine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Product 2-Cyclopropyl-1-phenylethan-1-amine Reducing_Agent->Product Imine_ref->Product Reduction

Caption: Workflow for the two-step reductive amination process.

Troubleshooting Guide: Reductive Amination

Q1: My reaction shows low conversion, and I'm recovering a lot of starting ketone. What are the likely causes and solutions?

A1: Low conversion in reductive amination is typically linked to inefficient imine formation or suboptimal reduction conditions.

  • Inefficient Imine Formation: The condensation of the ketone and amine source is a reversible equilibrium reaction. To drive it towards the imine, it's crucial to remove the water formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Incorrect pH: The reaction pH is critical. The medium should be slightly acidic (pH 4-6) to catalyze imine formation by protonating the ketone's carbonyl oxygen. However, if the pH is too low, the amine nucleophile will be excessively protonated, rendering it unreactive. Using a buffer like ammonium acetate can often provide the right conditions.

  • Choice of Reducing Agent: The reducing agent's reactivity is paramount. A reagent that is too aggressive, like sodium borohydride (NaBH₄), can reduce the starting ketone before it has a chance to form the imine. A milder, more selective reducing agent is preferred. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are more selective for the protonated iminium ion than for the ketone.[1]

Q2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is a secondary amine from over-alkylation. How can I prevent this?

A2: Over-alkylation occurs when the newly formed primary amine product, being more nucleophilic than the initial ammonia source, reacts with another molecule of the ketone.[1]

  • Control Stoichiometry: The most direct strategy is to use a large excess of the ammonia source (5-10 equivalents) relative to the ketone. This statistically favors the reaction of the ketone with the ammonia source rather than the product amine.

  • Stepwise Procedure: A more controlled approach involves a two-step process. First, form the imine by reacting the ketone with the amine source and isolate it if it's stable. Then, in a separate step, reduce the purified imine. This completely decouples imine formation from the reduction, preventing the product amine from participating in further reactions.[1]

  • Ammonia Surrogates: In some cases, using a protected ammonia equivalent that undergoes self-limiting alkylation can be effective.

Parameter Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Reactivity HighModerateModerate
Selectivity Low (reduces ketones/aldehydes)High (selective for imines at pH 6-7)High (selective for imines)
Toxicity LowHigh (releases HCN at low pH)Low
Optimal pH 7-106-74-6
Common Use Reduction of carbonylsOne-pot reductive aminationsOne-pot reductive aminations (preferred)

Q3: My mass spectrometry results suggest a product with a different molecular weight, possibly from the ring-opening of the cyclopropyl group. Why does this happen, and how can I avoid it?

A3: The cyclopropyl group, while generally stable, is a strained ring system. Under certain catalytic conditions, particularly with specific transition metals, it can undergo ring-opening. For instance, some rhodium catalysts are known to promote traditional reductive amination, while ruthenium catalysts can lead to ring expansion and the formation of pyrrolidines.[2] If using catalytic hydrogenation (e.g., H₂/Pd-C), harsh conditions (high pressure or temperature) might also induce ring cleavage.

  • Solution: Stick to chemical reducing agents like STAB or NaBH₃CN, which are not known to induce such rearrangements under standard conditions. If catalytic hydrogenation is necessary, use mild conditions and screen different catalysts (e.g., Pd, Pt, Ni) to find one that is selective for the imine reduction without affecting the cyclopropyl ring.

Protocol: One-Pot Reductive Amination using STAB
  • To a solution of cyclopropyl phenyl ketone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF) at room temperature, add ammonium acetate (5-10 eq).

  • Stir the mixture for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Monitor the reaction progress using TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Route 2: Grignard Reaction of Phenylmagnesium Bromide with Cyclopropylacetonitrile

This classical organometallic approach involves the nucleophilic addition of a phenyl Grignard reagent to the electrophilic carbon of cyclopropylacetonitrile. The resulting imine intermediate is then hydrolyzed to yield the target amine. This method is powerful for C-C bond formation but requires stringent anhydrous conditions.[3][4]

Experimental Workflow: Grignard Synthesis

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Hydrolysis Nitrile Cyclopropylacetonitrile Imine_Salt Magnesium Imine Salt Nitrile->Imine_Salt Nucleophilic Attack Grignard Phenylmagnesium Bromide Grignard->Imine_Salt Workup Aqueous Acidic Workup (e.g., H₃O⁺) Product 2-Cyclopropyl-1-phenylethan-1-amine Workup->Product Imine_ref->Product Hydrolysis

Caption: Workflow for the Grignard synthesis of the target amine.

Troubleshooting Guide: Grignard Synthesis

Q1: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged. What can I do?

A1: This is a very common issue. Grignard reagent formation is a surface reaction that is highly sensitive to moisture and the passivation of the magnesium surface.[5][6]

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum just before use.[5] The solvent (typically THF or diethyl ether) must be anhydrous.

  • Activate the Magnesium: The magnesium surface can have an oxide layer that prevents reaction. Activate it by grinding the turnings in a mortar and pestle to expose a fresh surface.[5] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. These reagents react with the magnesium to clean its surface and create reactive magnesium halides.[5]

  • Initiate with Heat: Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction. Once it begins, it is typically exothermic and may require cooling to maintain control.[7]

Q2: My yield is low, and I have isolated a significant amount of biphenyl as a byproduct. What causes this, and how can it be minimized?

A2: Biphenyl is the primary byproduct in this reaction, formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted starting material (bromobenzene).[6]

  • Control Temperature and Concentration: This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[6] Therefore, the reaction should be kept at a controlled temperature (e.g., using an ice bath). The bromobenzene should be added slowly and dropwise to the magnesium suspension to keep its instantaneous concentration low. This ensures it reacts with the magnesium surface rather than with an already-formed Grignard molecule.

Q3: The workup is difficult, and I seem to be losing product in emulsions during the extraction phase. What is a more robust workup protocol?

A3: The workup of Grignard reactions can be challenging due to the formation of magnesium salts.

  • Careful Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water or strong acid for quenching as it is less vigorous and helps to dissolve the magnesium salts into the aqueous layer.

  • pH Adjustment: After quenching, the pH of the aqueous layer should be adjusted. To isolate the amine, the solution should be made basic (pH > 10) with an aqueous base like NaOH. This deprotonates the ammonium salt of the product, rendering the free amine soluble in the organic layer.

  • Extraction: Extract the basic aqueous layer multiple times with a suitable organic solvent to ensure complete recovery of the amine product.

Protocol: Grignard Synthesis and Hydrolysis
  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.1 eq) to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction doesn't start, add a crystal of iodine or apply gentle heat.

  • Once initiated (cloudiness, bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the mixture to 0 °C and add a solution of cyclopropylacetonitrile (0.9 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Make the aqueous layer basic (pH > 10) with 2M NaOH.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

General FAQs and Purification

Q1: How do I best monitor the progress of my reaction?

A1: Thin-Layer Chromatography (TLC) is an excellent technique. Use a mobile phase like hexane/ethyl acetate. The starting ketone will be less polar than the product amine. Staining with potassium permanganate or ninhydrin can help visualize the amine. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product.

Q2: I'm having trouble purifying the final amine by column chromatography. My product peak is tailing significantly.

A2: This is a classic problem when purifying amines on standard silica gel. The amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult elution.[8]

  • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or a 1-2% solution of ammonia in methanol added to the mobile phase will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[8] Alternatively, you can use a different stationary phase, such as alumina, which is less acidic.

Q3: How can I resolve the racemic mixture of the final product to obtain a single enantiomer?

A3: Chiral resolution is often necessary for pharmaceutical applications. The most common method for resolving racemic amines is through the formation of diastereomeric salts.[9]

  • Procedure: React the racemic amine with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid). This forms two diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[9] Once a single diastereomeric salt is isolated, the chiral amine can be liberated by treatment with a base.

References

  • Shcherbakov, D., Galkina, O., & Ananikov, V. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]

  • Rivero-Jerez, P. S., et al. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609. [Link]

  • Weldon, S. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Course Material, University of Massachusetts Boston. [Link]

  • Kaiser, C., & Zirkle, C. L. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. U.S.
  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Schenkel, L., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. U.S.
  • NileRed. (2021). Generation and Reaction of a Grignard Reagent. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kadowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Bucha, M., et al. (2014). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Chemistry Central Journal, 8(16). [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Gendron, T., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 268. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, 1792-1793. [Link]

  • Hamilton, D. G. (2006). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

Sources

Optimization

Preventing ring opening of cyclopropyl group during amine synthesis

Topic: Preventing Ring Opening of Cyclopropyl Groups During Amine Synthesis Ticket ID: CPA-SYN-PROTO-001 Status: Resolved / Guide Published Executive Summary The cyclopropyl group is a high-value pharmacophore due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring Opening of Cyclopropyl Groups During Amine Synthesis Ticket ID: CPA-SYN-PROTO-001 Status: Resolved / Guide Published

Executive Summary

The cyclopropyl group is a high-value pharmacophore due to its ability to restrict conformation and improve metabolic stability. However, its significant ring strain (~27.5 kcal/mol) makes it a "ticking time bomb" during synthesis.

The Failure Mode: The primary cause of ring opening is the formation of a cyclopropylcarbinyl intermediate (cation or radical) at the


-position to the ring. Once formed, this intermediate rearranges to a homoallylic system at rates approaching diffusion control (

), often faster than the desired intermolecular reaction.

This guide provides the protocols to bypass these high-energy intermediates using Lewis Acid-mediated reductive amination and radical-free cross-coupling .

Module 1: The Mechanistic Danger Zone

Understanding why your reaction failed.

The cyclopropane ring possesses significant


-character (Walsh orbitals). When a cation or radical is generated on the adjacent carbon (

-position), the ring orbitals overlap with the empty p-orbital, triggering immediate relief of ring strain.
Diagram 1: The Ring Opening Cascade

This pathway illustrates how standard acidic conditions trigger the "Homoallyl Rearrangement."

RingOpening Start Cyclopropyl Ketone (Precursor) Acid Standard Acid (AcOH/HCl) Start->Acid Protonation Cation Cyclopropylcarbinyl Cation (Unstable) Acid->Cation -H2O Open Ring Opening (Strain Relief) Cation->Open Rearrangement (Fast) Product_Good Cyclopropyl Amine (Target) Cation->Product_Good Trapping (Slow) (Rarely Competes) Product_Bad Homoallylic Amine (Linear Impurity) Open->Product_Bad Nucleophilic Trapping

Caption: The "Danger Zone" pathway where cationic intermediates lead to irreversible ring opening.

Module 2: Reductive Amination (The Safe Protocol)

The most common failure point is using Brønsted acids (AcOH, HCl) to activate ketones.

The Solution: Titanium(IV) Isopropoxide

Instead of protonating the carbonyl (which risks cationic rearrangement), use Titanium(IV) isopropoxide [Ti(OiPr)


] . It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, without generating a free carbocation.
Protocol: Ti(OiPr)

Mediated Reductive Amination

Applicability: Synthesis of secondary/primary amines from cyclopropyl ketones or aldehydes.

ReagentRoleStoichiometry
Cyclopropyl Ketone Substrate1.0 equiv
Amine (R-NH2) Nucleophile1.1 - 1.5 equiv
Ti(OiPr)

Lewis Acid / Scavenger1.25 - 2.0 equiv
NaBH

Reducing Agent1.5 equiv
Ethanol/Methanol Solvent0.2 - 0.5 M

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the cyclopropyl ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF or EtOH.

  • Activation: Add Ti(OiPr)

    
      (1.5 equiv) dropwise. The solution may turn slightly yellow.
    
  • Incubation: Stir at Room Temperature (RT) for 6–12 hours. Note: Do not heat.[1] Heating promotes thermodynamic rearrangement.

  • Reduction: Cool the mixture to 0°C. Add NaBH

    
      (1.5 equiv) in portions.
    
  • Workup (Critical): The reaction will form a titanium emulsion. Quench by adding 1N NaOH or aqueous NH

    
    OH. A white precipitate (TiO
    
    
    
    ) will form. Filter through a Celite pad to remove the titanium salts before extraction.

Why this works: The reaction proceeds through a Titanium-Aminocarbinol complex . The reduction happens directly on this complex, bypassing the free iminium ion and the dangerous carbocation intermediate [1].

Module 3: Troubleshooting & FAQs

Scenario A: "I lost the ring during deprotection of a Boc/Cbz group."

Diagnosis: Strong acids (TFA, HCl) used for deprotection generated a transient cation that triggered opening. Resolution:

  • For Cbz: Use Hydrogenolysis (H

    
    , Pd/C) in neutral solvents (EtOAc/MeOH). Avoid acidic modifiers.
    
  • For Boc: If the amine is

    
    -cyclopropyl (cyclopropylcarbinyl), TFA is risky.
    
    • Alternative 1: Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine . This cleaves the Boc group under non-protic conditions.

    • Alternative 2: Use HCl in Dioxane but keep the temperature at 0°C and minimize reaction time. The lack of water prevents the stabilization of the ring-opened alcohol byproduct.

Scenario B: "My Pd-catalyzed cross-coupling yield is low."

Diagnosis:


-carbon elimination. Palladium inserts into the C-N bond, and if the cycle is slow, the metal can migrate or insert into the strained ring (oxidative addition into the C-C bond of the ring).
Resolution: 
  • Ligand Choice: Use bulky, electron-rich ligands like XPhos or BrettPhos . These accelerate the reductive elimination step (forming the C-N bond) so it occurs faster than the side reactions (ring opening).

  • Base Selection: Switch from strong alkoxide bases (NaOtBu) to milder bases (Cs

    
    CO
    
    
    
    ) to prevent base-mediated ring fragmentation.

Module 4: Decision Matrix (Workflow)

Use this flowchart to select the correct condition for your synthesis.

DecisionTree Start Start: Amine Synthesis with Cyclopropyl Group Method Choose Method Start->Method RedAm Reductive Amination Method->RedAm Coupling Cross-Coupling (Buchwald-Hartwig) Method->Coupling Deprotect Deprotection Method->Deprotect AcidQ Using AcOH/HCl? RedAm->AcidQ Ligand Use XPhos/BrettPhos (Fast Reductive Elim.) Coupling->Ligand BocQ Removing Boc? Deprotect->BocQ Stop STOP: High Risk of Ring Opening AcidQ->Stop Yes Ti Use Ti(OiPr)4 Protocol AcidQ->Ti No TMS Use TMSOTf (Anhydrous) BocQ->TMS Safe TFA TFA/HCl BocQ->TFA Risky

Caption: Decision matrix for selecting reaction conditions that preserve cyclopropyl integrity.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron, 49(6), 1151-1176. (Establishes the cyclopropylcarbinyl radical clock rates).

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-Cyclopropyl-1-phenylethan-1-amine

Welcome to the Advanced Resolution Support Portal. Ticket ID: RES-CYP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction You are attempting the classical optical resolution of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Resolution Support Portal. Ticket ID: RES-CYP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are attempting the classical optical resolution of 2-Cyclopropyl-1-phenylethan-1-amine , a structural analog of


-methylbenzylamine. Due to the steric bulk and lipophilicity of the cyclopropyl group, this molecule presents unique crystallization behaviors compared to its methyl analogs.

This guide prioritizes Diastereomeric Salt Formation , the most scalable method for this class of primary amines. The following modules address agent selection, solvent engineering, and critical troubleshooting for "oiling out" phenomena.

Module 1: Resolving Agent Selection & Screening

Q: Which resolving agent should I prioritize for this specific amine?

A: Based on the structural motif (primary amine with an


-phenyl group), you should prioritize (S)-(+)-Mandelic Acid  or (L)-(+)-Tartaric Acid .

The Scientific Rationale:

  • Structural Rigidity: The phenyl ring in Mandelic acid allows for

    
    -
    
    
    
    stacking interactions with the phenyl ring of your amine. This supramolecular rigidification is critical for forming a stable crystal lattice rather than an amorphous oil.
  • Acidity Matching: The pKa of the amine (approx. 9-10) matches well with carboxylic acids (pKa 3-4), ensuring complete proton transfer to form the salt.

Screening Protocol: Do not scale up until you have a crystalline hit. Perform the following "Micro-Screen":

  • Stoichiometry: 1:1 molar ratio (Amine:Acid).

  • Solvent: Ethanol (Absolute) or Methanol/Water (9:1).

  • Scale: 100 mg of Racemic Amine.

Workflow Visualization: Initial Screening Logic

ScreeningWorkflow Start Start: 100mg Racemic Amine AddAcid Add 1.0 eq Resolving Agent (Mandelic or Tartaric) Start->AddAcid Solvent Add Solvent (5-10 vol) Heat to Reflux AddAcid->Solvent Cool Cool to RT (1°C/min) Solvent->Cool Check Observation Check Cool->Check Crystals Crystals Formed Filter & Check ee Check->Crystals Solid ppt Oil Oiling Out (See Module 3) Check->Oil Phase separation Clear Solution Remains Clear (Too Soluble) Check->Clear No solid

Figure 1: Decision logic for initial resolving agent screening.

Module 2: Solvent System Optimization

Q: My salt is too soluble in Methanol but insoluble in Hexane. How do I balance this?

A: The cyclopropyl group increases the lipophilicity of your amine compared to standard phenylethylamines. You must tune the Dielectric Constant (


)  of your solvent system.[1]

The "S-Curve" Solubility Rule: For chiral resolution, you need a solvent where the diastereomeric salt shows a steep change in solubility with temperature.

Recommended Solvent Systems:

Solvent SystemPolarity IndexRecommended ForMechanism
Ethanol (99%) ModeratePrimary Screen Balances H-bonding (salt stability) with lipophilicity (cyclopropyl solubility).
IPA (Isopropanol) Low-ModerateHigh Yield Lower solubility for the salt; good for forcing precipitation if EtOH yields are low.
EtOH : Water (9:1) HighHigh Purity Water increases the solubility differential between diastereomers but lowers yield.
MTBE : Methanol (5:1) LowAnti-Solvent Use if the salt is extremely soluble in pure alcohols.

Technical Tip: Avoid chlorinated solvents (DCM) for crystallization; they often solvate the salt too well, preventing lattice formation.

Module 3: Troubleshooting "Oiling Out"

Q: The solution turns cloudy and forms a gum/oil at the bottom instead of crystals. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is reached before the solubility limit . This is common with cyclopropyl amines due to their flexible alkyl chains interfering with packing.

Root Causes & Fixes:

  • Supersaturation is too high: You cooled it too fast.

    • Fix: Re-heat to dissolve the oil. Cool slowly (5°C per hour).

  • Temperature is above the melting point of the solvated salt:

    • Fix: The oil is likely a supersaturated liquid phase.[2] Seed the oil with a crystal (if available) or scratch the glass surface vigorously to induce nucleation.[3]

  • Impurity Profile:

    • Fix: If the starting amine is <95% pure, distill it before resolution. Impurities act as "plasticizers" preventing crystallization.

Troubleshooting Logic Tree

Troubleshooting Problem Issue: Oiling Out CheckTemp Check T(oil) vs T(cryst) Problem->CheckTemp Action1 Re-heat & Add 10% more solvent CheckTemp->Action1 Oil forms hot Action2 Seed at Cloud Point CheckTemp->Action2 Oil forms upon cooling Action1->Action2 Retry Action3 Change Solvent (Add non-polar antisolvent) Action2->Action3 Still oils out

Figure 2: Step-by-step intervention for oiling out phenomena.

Module 4: Maximizing Enantiomeric Excess (ee)

Q: I have crystals, but the ee is only 60%. How do I upgrade it to >99%?

A: A single crystallization rarely yields >99% ee. You are likely at the Eutectic Composition . You must perform a "Double Resolution" or Recrystallization.

Protocol: The "Swish" vs. Recrystallization

  • Method A: The Swish (Washing)

    • Suspend the 60% ee salt in a small amount of cold solvent (e.g., cold IPA).

    • Stir vigorously for 30 mins.

    • Filter.[4]

    • Why: Impurities (the wrong diastereomer) often reside on the surface of the crystal or in the mother liquor trapped in the filter cake.

  • Method B: Recrystallization (The Gold Standard)

    • Dissolve the salt completely in minimal hot solvent (boiling).

    • Allow to cool slowly to room temperature.

    • Expectation: Yield will drop (e.g., 80% recovery), but ee should jump significantly (e.g., 60%

      
       95%).
      

Calculation for Success:



If the solubilities are too similar, recrystallization will fail, and you must switch resolving agents.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on chiral resolution mechanisms).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of specific resolving agents for amines).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Best practices for solvent selection and preventing oiling out).

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Strategy for screening families of resolving agents like tartaric acid derivatives).

Sources

Optimization

Technical Support Center: Stability of 2-Cyclopropyl-1-phenylethan-1-amine

Introduction: 2-Cyclopropyl-1-phenylethan-1-amine is a structural motif of interest in medicinal chemistry, sharing features with bioactive phenethylamines.[1][2] The incorporation of a cyclopropyl ring presents unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Cyclopropyl-1-phenylethan-1-amine is a structural motif of interest in medicinal chemistry, sharing features with bioactive phenethylamines.[1][2] The incorporation of a cyclopropyl ring presents unique synthetic and stability challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this compound, particularly under acidic conditions. It is structured in a question-and-answer format to directly address common experimental observations and provide actionable troubleshooting strategies.

Section 1: Foundational Concepts - The Chemistry of Cyclopropylamine Stability

This section addresses the fundamental chemical principles governing the stability of the 2-cyclopropyl-1-phenylethan-1-amine scaffold.

Question 1: What are the primary stability concerns associated with the cyclopropylamine moiety in this molecule?

Answer: The cyclopropylamine moiety is the most chemically labile part of the molecule due to two main factors:

  • Inherent Ring Strain: The cyclopropane ring possesses significant angle strain (~27 kcal/mol), making it susceptible to reactions that lead to ring-opening, which relieves this strain.

  • Susceptibility to Acid-Catalyzed Ring Opening: The lone pair of electrons on the amine nitrogen can be protonated under acidic conditions. This protonation makes the adjacent cyclopropyl ring highly electrophilic and prone to nucleophilic attack or rearrangement, leading to cleavage of a C-C bond within the ring.[3] This process can be initiated even under mildly acidic conditions.

  • Oxidative Degradation: The cyclopropylamine group can undergo oxidation, often mediated by enzymes (like Cytochrome P450s in a biological context) or chemical oxidants.[4] This can form reactive radical cations or other intermediates that lead to ring-opened products and potential covalent adducts.[4][5]

Question 2: How does the presence of the phenyl and ethyl groups in 2-Cyclopropyl-1-phenylethan-1-amine influence its stability compared to a simpler cyclopropylamine?

Answer: The substituents significantly modulate the molecule's reactivity. The phenyl group, being adjacent to the amine-bearing carbon (a benzylic position), can stabilize cationic intermediates that may form during acid-catalyzed ring-opening. This potential for benzylic stabilization could lower the activation energy for the degradation pathway compared to a non-benzylic cyclopropylamine, potentially making the molecule more susceptible to acid-mediated degradation.

Section 2: Troubleshooting Guide for Acidic Degradation

This section focuses on identifying and resolving specific issues encountered during experiments involving acidic conditions.

Question 3: I'm observing the appearance of new, unexpected impurities in my HPLC analysis after dissolving my compound in an acidic buffer or during the formation of an HCl salt. What is the likely cause?

Answer: The most probable cause is acid-catalyzed degradation via ring-opening of the cyclopropyl group. When the amine is protonated, the strained three-membered ring becomes activated. A nucleophile present in the medium (often water) can attack, leading to the cleavage of the cyclopropane ring. This results in the formation of one or more degradation products that will appear as new peaks in your chromatogram.

To investigate this, a forced degradation study is the recommended approach.[6][7] These studies intentionally stress the molecule under various conditions (acid, base, heat, oxidation, light) to identify potential degradation pathways and products.[8][9]

dot

Acid_Catalyzed_Ring_Opening start 2-Cyclopropyl-1-phenylethan-1-amine protonation Protonated Amine start->protonation + H⁺ (Acid) ring_opening Ring-Opened Carbocation/Iminium Ion (Resonance Stabilized) protonation->ring_opening Ring Opening hydrolysis Degradation Products (e.g., Imines, Ketones) ring_opening->hydrolysis + H₂O (Nucleophile)

Caption: Proposed mechanism for acid-catalyzed degradation.

Question 4: What are the likely structures of the degradation products resulting from the acid-catalyzed ring-opening?

Answer: The acid-catalyzed ring-opening proceeds through a stabilized carbocation or iminium ion intermediate. Subsequent reaction with water leads to hydrolysis. The expected degradation products would likely be imines, which can further hydrolyze to ketones or aldehydes, along with the corresponding ring-opened amine fragment. Mass spectrometry (LC-MS) is the ideal analytical technique to identify the molecular weights of these impurities and propose their structures.

Section 3: Experimental Protocols & Methodologies

This section provides standardized protocols for investigating the stability of 2-Cyclopropyl-1-phenylethan-1-amine.

Protocol 1: Forced Degradation Study (Acid Stress Testing)

This protocol is designed to determine the susceptibility of the compound to acid-catalyzed degradation. The goal is to achieve 5-20% degradation, which is sufficient to identify primary degradants without overly complex secondary degradation.[7][10]

dot

Forced_Degradation_Workflow prep Prepare Stock Solution (e.g., in ACN or MeOH) stress Incubate with Acid (See Table 1 for conditions) prep->stress 1. Stress quench Quench Reaction (Neutralize with Base) stress->quench 2. Quench analyze Analyze via HPLC-UV/MS (See Table 2 for method) quench->analyze 3. Analyze data Data Analysis (Peak Purity, Mass Balance, Degradant Identification) analyze->data 4. Interpret

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-Cyclopropyl-1-phenylethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometric Characterization of 2-Cyclopropyl-1-phenylethan-1-amine

Executive Summary & Chemical Context

2-Cyclopropyl-1-phenylethan-1-amine (C₁₁H₁₅N, MW 161.24) represents a specific subclass of phenethylamines where the alkyl side chain is modified with a strained cyclopropyl moiety. In forensic and pharmaceutical analysis, this compound presents a unique challenge: it shares a molecular weight and structural homology with various designer drugs and amphetamine derivatives.

This guide provides a definitive technical comparison of its fragmentation behavior against standard alternatives (Amphetamine and 1-Phenylethylamine), utilizing Electron Ionization (EI) and Electrospray Ionization (ESI) . The goal is to equip researchers with the mechanistic insights required to unambiguously identify this compound in complex matrices.

Mechanistic Fragmentation Analysis (EI-MS)

In Electron Ionization (70 eV), the fragmentation of 2-Cyclopropyl-1-phenylethan-1-amine is governed by the stability of the nitrogen-containing cation (Stevenson’s Rule) and the release of ring strain energy from the cyclopropyl group.

Primary Pathway: -Cleavage

The dominant fragmentation pathway is the homolytic cleavage of the C-C bond adjacent to the amine-bearing carbon (the


-carbon).
  • Precursor: Molecular Ion

    
     (m/z 161)
    
  • Cleavage Site: Between C1 (bearing the phenyl/amine) and C2 (the methylene bridge to the cyclopropyl ring).

  • Product A (Base Peak): The charge is retained on the nitrogen-containing fragment due to the resonance stabilization provided by the phenyl ring and the lone pair on the nitrogen. This yields a stable iminium ion at m/z 106 .

  • Neutral Loss: The cyclopropylmethyl radical (

    
    , mass 55) is ejected.
    
Secondary Pathway: Tropylium Formation

While less dominant than


-cleavage in this specific isomer, the benzyl moiety can undergo rearrangement to form the tropylium ion (

) at m/z 91 . This is diagnostic of the intact benzyl/phenyl structure.
Differentiation from Alternatives

The critical differentiator is the Neutral Loss .

  • Target Molecule: Loses 55 Da (Cyclopropylmethyl).

  • 1-Phenylethylamine: Loses 15 Da (Methyl).

  • Amphetamine: Loses 91 Da (Benzyl) to form m/z 44.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the specific bond cleavages that distinguish this molecule from its analogs.

FragmentationPathway Fig 1. Mechanistic fragmentation pathway of 2-Cyclopropyl-1-phenylethan-1-amine under EI conditions. Parent Molecular Ion [M]+• m/z 161 AlphaCleavage α-Cleavage (C1-C2 Bond) Parent->AlphaCleavage EI (70eV) Tropylium Tropylium Ion [C7H7]+ m/z 91 Parent->Tropylium Benzyl Rearrangement (Secondary Path) BasePeak Base Peak [Ph-CH=NH2]+ m/z 106 AlphaCleavage->BasePeak Charge Retention on N-fragment NeutralLoss Neutral Loss •CH2-Cyclopropyl (Mass 55) AlphaCleavage->NeutralLoss Radical Ejection

Comparative Performance Data

The following table contrasts the Mass Spectral "Fingerprint" of the target molecule against its closest structural relatives.

Feature2-Cyclopropyl-1-phenylethan-1-amine 1-Phenylethylamine Amphetamine
Molecular Weight 161121135
Base Peak (100%) m/z 106 m/z 106 m/z 44
Key Neutral Loss 55 Da (Cyclopropylmethyl)15 Da (Methyl)91 Da (Benzyl)
Secondary Ions m/z 91, 77, 55m/z 91, 77m/z 91, 65
Mechanism Loss of bulky alkyl group via

-cleavage
Loss of methyl via

-cleavage
Loss of benzyl via

-cleavage
Differentiation High MW Parent (161) + m/z 106 Low MW Parent (121) + m/z 106 m/z 44 (Shifted Base Peak)

Analyst Note: The presence of m/z 106 as the base peak immediately classifies the amine as being alpha-substituted with a phenyl group (1-phenyl...). If the phenyl were on the beta-carbon (like in Amphetamine), the base peak would be low mass (m/z 44).

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity and reproducibility, follow this self-validating protocol for differentiating this compound in unknown samples.

Phase 1: Sample Preparation (Dilute-and-Shoot)
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Derivatization (Optional but Recommended for GC-MS):

    • Add 50 µL of TFAA (Trifluoroacetic anhydride) to 100 µL of sample.

    • Incubate at 60°C for 20 mins.

    • Purpose: Improves peak shape and shifts mass fragments (m/z 106

      
       m/z 202) to confirm primary amine structure.
      
Phase 2: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C (3 min hold).
  • Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40–450.

Phase 3: Data Interpretation Logic
  • Check Parent Ion: Look for molecular ion m/z 161 . If absent (common in amines), look for [M-H]+ or check CI data.

  • Identify Base Peak:

    • If m/z 44 : Suspect Amphetamine/Ala-chain.

    • If m/z 58 : Suspect Methamphetamine.

    • If m/z 106 : Suspect 1-Phenyl-amine core.

  • Calculate Neutral Loss:

    • Calculate

      
      .
      
    • 
      .
      
    • Mass 55 corresponds to

      
       (Cyclopropylmethyl).
      

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69 - Phenethylamine Derivatives. [Link]

Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of 2-Cyclopropyl-1-phenylethan-1-amine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[1][2][3] This guide provides an in-depth comparison of two effective chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2-Cyclopropyl-1-phenylethan-1-amine enantiomers, a primary amine scaffold of interest in medicinal chemistry.

The challenge in separating primary amine enantiomers often lies in their propensity for strong interactions with the silica support of the stationary phase, leading to poor peak shape and resolution.[4] This guide will explore two distinct and powerful approaches to overcome this challenge: one utilizing a polysaccharide-based chiral stationary phase (CSP) and the other a cyclofructan-based CSP. The selection of these two methods is based on their broad applicability and high success rates for the enantioseparation of primary amines.[1][4]

Method 1: Polysaccharide-Based CSP under Normal Phase Conditions

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are widely recognized for their exceptional chiral recognition capabilities for a broad range of compounds, including primary amines.[1][5] These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The differing stabilities of these complexes lead to differential retention times and, consequently, separation.

Experimental Protocol:
  • Column: Chiralpak® IE or a similar amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and a polar modifier such as Isopropanol (IPA) or Ethanol (EtOH). A typical starting composition would be 90:10 (v/v) n-Hexane:IPA.

  • Mobile Phase Additive: To improve peak shape and reduce tailing, a small amount of a basic additive is crucial. 0.1% (v/v) Diethylamine (DEA) or Butylamine (BA) is recommended.[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 220 nm or 254 nm, where the phenyl group of the analyte absorbs.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic 2-Cyclopropyl-1-phenylethan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:
  • Immobilized Polysaccharide CSP: The choice of an immobilized CSP like Chiralpak® IE provides enhanced solvent compatibility and robustness, allowing for a wider range of mobile phases to be screened. The 3,5-dimethylphenylcarbamate selector offers a good balance of interaction sites for chiral recognition of aromatic amines.

  • Normal Phase Mode: This mode is often preferred for amines as it can provide excellent selectivity. The non-polar bulk solvent (n-Hexane) minimizes strong, achiral interactions with the stationary phase, allowing the chiral recognition mechanisms to dominate.

  • Basic Additive: The primary amine functional group of the analyte is basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This secondary interaction leads to peak tailing and poor resolution. The basic additive (DEA or BA) competes for these active sites, effectively masking them and resulting in symmetrical peak shapes.

Method 2: Cyclofructan-Based CSP under Polar Organic Conditions

Cyclofructan-based CSPs have emerged as a powerful alternative for the separation of primary amines, often demonstrating high success rates, particularly in the polar organic mode.[4][6] These CSPs consist of cyclofructans, which are cyclic oligosaccharides, derivatized and bonded to silica. The chiral recognition mechanism involves the inclusion of the analyte into the hydrophobic cavity of the cyclofructan and interactions with the polar functional groups on the rim.

Experimental Protocol:
  • Column: Larihc® CF6-P or a similar cyclofructan-based CSP (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (ACN) with a small percentage of an alcohol modifier, typically Methanol (MeOH). A starting condition of 90:10 (v/v) ACN:MeOH is recommended.[6]

  • Mobile Phase Additive: In polar organic mode with cyclofructan phases, an acidic and a basic additive are often used in combination to achieve optimal peak shape and selectivity. A common choice is 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA).[4][6]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic 2-Cyclopropyl-1-phenylethan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:
  • Cyclofructan CSP: The unique structure of cyclofructans provides a different chiral recognition environment compared to polysaccharides. This can lead to inverted elution orders or significantly different selectivities for the same analyte.

  • Polar Organic Mode: This mode is well-suited for polar analytes like amines.[4] The use of ACN as the main solvent provides a different selectivity profile compared to the normal phase.

  • Acid-Base Additives: The combination of TFA and TEA creates a buffered system in the mobile phase. TFA protonates the primary amine of the analyte, which can enhance its interaction with the CSP. TEA acts as a competing base to minimize interactions with silanol groups, thereby improving peak symmetry. The ratio of these additives is a critical parameter for optimization.

Performance Comparison: A Head-to-Head Analysis

ParameterMethod 1: Polysaccharide-Based CSP (Normal Phase)Method 2: Cyclofructan-Based CSP (Polar Organic)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Derivatized Cyclofructan
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Acetonitrile / Methanol (e.g., 90:10 v/v)
Key Additive(s) 0.1% Diethylamine or Butylamine0.3% Trifluoroacetic Acid & 0.2% Triethylamine
Typical Elution Times Generally longer due to stronger interactions in NP mode.Often shorter due to the more eluotropic nature of the mobile phase.
Resolution (α) Expected to be high, but method development may be required.Can provide excellent resolution, sometimes with baseline separation.[4]
Peak Shape Excellent with the appropriate basic additive.Generally very good due to the dual additive system.
Robustness High, especially with immobilized CSPs.Good, with stable column chemistry.
Solvent Considerations Use of non-polar solvents can be a drawback for some applications.Utilizes common polar solvents, which can be advantageous.

Visualizing the Workflow

dot digraph "Chiral_HPLC_Workflow_Polysaccharide" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample & Mobile Phase Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample" [label="Dissolve Racemate\nin Mobile Phase\n(1 mg/mL)"]; "MP1" [label="Prepare Mobile Phase:\nn-Hexane:IPA (90:10)\n+ 0.1% DEA"]; }

subgraph "cluster_hplc" { label = "HPLC System"; style = "rounded"; bgcolor = "#FFFFFF"; "Pump" [label="HPLC Pump\n(1.0 mL/min)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Injector" [label="Autosampler\n(10 µL injection)"]; "Column" [label="Chiralpak IE Column\n(25 °C)"]; "Detector" [label="UV Detector\n(220 nm)"]; }

subgraph "cluster_data" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Chromatogram" [label="Obtain Chromatogram"]; "Analysis" [label="Determine Retention Times,\nResolution, and\nEnantiomeric Excess"]; }

"Sample" -> "Injector"; "MP1" -> "Pump" -> "Injector" -> "Column" -> "Detector" -> "Chromatogram" -> "Analysis"; } caption [label="Workflow for Polysaccharide-Based CSP Method", fontsize=10]; dot digraph "Chiral_HPLC_Workflow_Cyclofructan" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample & Mobile Phase Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Sample" [label="Dissolve Racemate\nin Mobile Phase\n(1 mg/mL)"]; "MP2" [label="Prepare Mobile Phase:\nACN:MeOH (90:10)\n+ 0.3% TFA & 0.2% TEA"]; }

subgraph "cluster_hplc" { label = "HPLC System"; style = "rounded"; bgcolor = "#FFFFFF"; "Pump" [label="HPLC Pump\n(1.0 mL/min)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Injector" [label="Autosampler\n(10 µL injection)"]; "Column" [label="Larihc CF6-P Column\n(25 °C)"]; "Detector" [label="UV Detector\n(220 nm)"]; }

subgraph "cluster_data" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Chromatogram" [label="Obtain Chromatogram"]; "Analysis" [label="Determine Retention Times,\nResolution, and\nEnantiomeric Excess"]; }

"Sample" -> "Injector"; "MP2" -> "Pump" -> "Injector" -> "Column" -> "Detector" -> "Chromatogram" -> "Analysis"; } caption [label="Workflow for Cyclofructan-Based CSP Method", fontsize=10];

Concluding Remarks for the Practicing Scientist

Both polysaccharide and cyclofructan-based CSPs offer viable and powerful solutions for the enantioselective separation of 2-Cyclopropyl-1-phenylethan-1-amine. The choice between the two will often depend on the specific requirements of the analysis, such as desired resolution, analysis time, and solvent compatibility.

  • For initial screening and robust method development, the polysaccharide-based CSPs in normal phase are an excellent starting point due to their broad selectivity.

  • When alternative selectivity is needed or if polar organic solvents are preferred, the cyclofructan-based CSPs provide a highly effective and often complementary approach.

It is highly recommended to screen both types of columns and mobile phase systems to identify the optimal conditions for a given application. The fine-tuning of the mobile phase composition, particularly the type and concentration of the additives, will be critical in achieving baseline resolution and accurate quantification of the enantiomers of 2-Cyclopropyl-1-phenylethan-1-amine.

References

  • Ismail, O. H., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1426, 216-226. [Link]

  • Ismail, O. H., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-205. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Zhang, Y., et al. (2012). Enantioselective chromatography in drug discovery. Drug Discovery Today, 17(9-10), 459-468. [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Hussain, C. M., & Helal, M. I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

Sources

Validation

A Comparative Guide to Chiral Amines: 2-Cyclopropyl-1-phenylethan-1-amine vs. α-Methylbenzylamine

Introduction In the landscape of asymmetric synthesis and chiral resolution, the selection of the appropriate chiral amine is a critical decision that profoundly influences reaction outcomes, yields, and enantiomeric pur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of asymmetric synthesis and chiral resolution, the selection of the appropriate chiral amine is a critical decision that profoundly influences reaction outcomes, yields, and enantiomeric purity. For decades, α-methylbenzylamine (also known as 1-phenylethylamine) has served as a benchmark resolving agent and a versatile chiral building block, valued for its commercial availability and well-documented performance.[1] However, the continuous pursuit of enhanced selectivity and novel molecular scaffolds has led researchers to explore structurally analogous amines with unique steric and electronic profiles.

Structural and Physicochemical Comparison

The primary distinction between the two amines lies in the substituent at the carbon adjacent to the stereocenter: a cyclopropyl group versus a methyl group. This seemingly minor change introduces significant differences in steric bulk, electronic properties, and conformational rigidity, which can be expected to influence their interactions in diastereomeric salt formation and transition states of asymmetric reactions.

dot

Caption: Molecular structures of α-methylbenzylamine and 2-cyclopropyl-1-phenylethan-1-amine.

Table 1: Physicochemical Properties

Propertyα-Methylbenzylamine2-Cyclopropyl-1-phenylethan-1-amineReference(s)
Molecular Formula C₈H₁₁NC₁₁H₁₅N[2][3]
Molecular Weight 121.18 g/mol 161.24 g/mol [2][4]
Boiling Point 187-189 °CEstimated > 200 °C[5][6]
Density 0.94 g/mL at 25 °CEstimated ~0.95-0.98 g/mL[5]
pKa (of conjugate acid) ~9.3-9.8Estimated ~9.3-9.8[7][8]
LogP 1.492.3 (Predicted)[2][3]

Note: Experimental data for 2-Cyclopropyl-1-phenylethan-1-amine is limited. Estimated values are based on structural similarity to other phenylethylamine derivatives and are provided for guidance.

Theoretical Performance Analysis: The Cyclopropyl Effect

The substitution of a methyl group with a cyclopropyl ring is a known strategy in medicinal chemistry to modulate a compound's properties. Here, we extrapolate these principles to the context of chiral amines in synthesis.

Steric Influence

The cyclopropyl group is sterically more demanding than a methyl group. While the A-value (a measure of steric bulk in a cyclohexane system) for a methyl group is ~1.7 kcal/mol, the constrained nature of the cyclopropyl ring creates a unique spatial footprint.[9] Recent studies have shown that a spirocyclopropane adjacent to a substituent can dramatically increase steric interactions, even favoring an axial conformation over an equatorial one for larger groups.[10]

  • Implication for Chiral Resolution: This increased and conformationally restricted bulk can lead to more defined and rigid packing in the crystal lattice of diastereomeric salts. This may result in a greater differentiation in the lattice energies of the (R,R) vs. (S,R) salts, potentially leading to higher resolution efficiency and easier separation through crystallization. The more defined shape of the cyclopropyl derivative could promote the formation of higher quality, less solvated crystals.

Electronic Influence

The cyclopropyl group possesses unique electronic properties stemming from its high degree of s-character in the C-H bonds and the p-character of the C-C "bent bonds".[11] It can act as a good π-electron donor through hyperconjugation, stabilizing adjacent carbocations and participating in conjugation with neighboring π-systems.[11][12]

  • Implication for Asymmetric Synthesis: When used as a chiral auxiliary or ligand, the cyclopropyl group's ability to donate electron density can influence the electronic nature of the catalytic center or the transition state. This can affect the rate and selectivity of reactions. For instance, in a reaction proceeding through a cationic intermediate, the cyclopropyl group could offer greater stabilization compared to a methyl group, potentially altering the reaction pathway or stereochemical outcome.[13]

Synthesis Protocols

Both amines can be reliably synthesized from their corresponding aryl ketones via reductive amination. This method is robust, scalable, and avoids harsh reagents. The Leuckart reaction, using ammonium formate, is a classic and effective one-pot procedure for this transformation.[14][15]

dot

Synthesis_Workflow ketone Aryl Ketone (e.g., Acetophenone or 2-Cyclopropyl-1-phenylethanone) heat Heat (120-165 °C) imine Iminium Ion Intermediate ketone->imine + NH₃ (from HCOONH₄) reagents Ammonium Formate (HCOONH₄) reagents->imine heat->imine formate Formate Reduction (Hydride Transfer) imine->formate Reduction amine_formate Amine Formate Salt formate->amine_formate + CO₂ hydrolysis Basic Workup (e.g., NaOH) amine_formate->hydrolysis product Primary Amine Product hydrolysis->product

Caption: Generalized workflow for amine synthesis via the Leuckart reductive amination.

Experimental Protocol: Synthesis of α-Methylbenzylamine

This protocol is adapted from the well-established Leuckart reaction of acetophenone.[16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine acetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heating: Heat the mixture to 160-165 °C. The reaction mixture will become homogeneous and start to reflux. Maintain this temperature for 4-6 hours. The progress can be monitored by TLC.

  • Hydrolysis: After cooling to room temperature, add a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture until the pH is strongly basic (pH > 12). This step hydrolyzes any intermediate formamides and neutralizes the formic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude amine can be purified by vacuum distillation to yield pure α-methylbenzylamine.

Proposed Protocol: Synthesis of 2-Cyclopropyl-1-phenylethan-1-amine

This protocol is proposed based on the reductive amination of its ketone precursor, 2-cyclopropyl-1-phenylethanone, using the same reliable Leuckart conditions.

  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine 2-cyclopropyl-1-phenylethanone (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heating: Heat the mixture to 160-165 °C and maintain for 6-8 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Hydrolysis: Cool the reaction to room temperature and carefully add 20% aqueous NaOH until the solution is strongly basic (pH > 12).

  • Extraction: Extract the aqueous layer three times with an organic solvent such as diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude 2-Cyclopropyl-1-phenylethan-1-amine should be purified by vacuum distillation.

Application in Chiral Resolution: A Practical Guide

The most common application for these amines is the resolution of racemic carboxylic acids via diastereomeric salt formation.[17] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a single enantiomer of the chiral amine.[18]

dot

Chiral_Resolution cluster_start Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation racemic_acid Racemic Acid (R-COOH + S-COOH) salt_mixture Diastereomeric Salt Mixture (R-Acid·S-Amine + S-Acid·S-Amine) chiral_amine Chiral Amine (e.g., S-Amine) crystallization Fractional Crystallization (based on solubility difference) salt_mixture->crystallization less_soluble less_soluble crystallization->less_soluble Less Soluble Salt (e.g., S-Acid·S-Amine) mother_liquor mother_liquor crystallization->mother_liquor Mother Liquor (contains R-Acid·S-Amine) base1 Pure S-Acid less_soluble->base1 + Base (NaOH) base2 Enriched R-Acid mother_liquor->base2 + Base (NaOH)

Caption: Workflow for chiral resolution of a racemic acid using a chiral amine.

General Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general workflow that can be adapted for either amine.

  • Dissolution: In an Erlenmeyer flask, dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve one enantiomer of the chiral amine (e.g., (S)-(-)-α-methylbenzylamine) (0.5-1.0 eq) in the same solvent.

  • Salt Formation: Warm both solutions gently and combine them. Stir the resulting solution and allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor.

  • Liberation of the Acid: Dissolve the isolated salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH < 2. The enantiomerically enriched ibuprofen will precipitate.

  • Extraction & Analysis: Extract the pure acid with an organic solvent, dry the organic layer, and remove the solvent. Determine the yield and the diastereomeric ratio of the product. The diastereomeric ratio can be accurately determined by ¹H NMR spectroscopy by integrating unique, well-resolved signals corresponding to each diastereomer.[19][20][21]

Conclusion and Recommendations

α-Methylbenzylamine remains the workhorse for many applications due to its proven track record, extensive documentation, and cost-effectiveness. It is the recommended starting point for standard resolutions and as a chiral building block where its properties are known to be effective.

2-Cyclopropyl-1-phenylethan-1-amine represents a compelling alternative for researchers seeking to optimize a challenging separation or explore novel synthetic pathways.

  • Choose 2-Cyclopropyl-1-phenylethan-1-amine when:

    • Resolution with standard amines like α-methylbenzylamine yields poorly crystalline salts, oils, or low enantiomeric excess. The unique steric profile of the cyclopropyl group may promote better crystal packing.

    • The goal is to introduce a cyclopropylmethyl moiety into a target molecule, making it a direct and efficient building block.

    • Fine-tuning the electronic properties of a chiral ligand or catalyst is required, where the electron-donating nature of the cyclopropyl group could be advantageous.

Ultimately, the choice of chiral amine is an empirical decision. This guide provides the theoretical foundation and practical starting protocols for researchers to make an informed choice and to rationally design experiments comparing these two valuable synthetic tools.

References

  • Leuckart Reaction. (2023). In Wikipedia. [Link][14]

  • PubChemLite. (n.d.). 2-cyclopropyl-1-phenylethan-1-amine (C11H15N). Retrieved from a specified URL. [Link][3]

  • Fiveable. (n.d.). Cyclopropyl Definition - Organic Chemistry Key Term. Retrieved from a specified URL. [Link][3]

  • Scribd. (n.d.). Leuckart Reaction Mechanism. Retrieved from a specified URL. [Link][22]

  • Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from a specified URL. [Link][15]

  • Cyclopropyl group. (2023). In Wikipedia. [Link][11]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from a specified URL. [Link][17]

  • Šakić, D., et al. (n.d.). Simple Method for the Estimation of pKa of Amines. Journal of Chemical Information and Modeling. [Link][7]

  • Ramachandran, P. V., et al. (2014). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 19(9), 13494-13504. [Link][23]

  • Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?[Link][12]

  • PubChem. (n.d.). 1-Phenethylamine. Retrieved from a specified URL. [Link][2]

  • LookChem. (n.d.). α-Phenylethylamine. Retrieved from a specified URL. [Link][5]

  • PubChem. (n.d.). Phenethylamine. Retrieved from a specified URL. [Link][24]

  • Ugo, R., et al. (2018). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 23(12), 3123. [Link][25]

  • ChemBK. (n.d.). N-Benzylideneamine. Retrieved from a specified URL. [Link][26]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures. Science of Synthesis. [Link][27]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from a specified URL. [Link][18]

  • Organic & Biomolecular Chemistry. (2015). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. RSC Publishing. [Link][28]

  • Chemical Communications. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. RSC Publishing. [Link][20]

  • Phenethylamine. (2023). In Wikipedia. [Link][8]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from a specified URL. [Link][29]

  • Tanaka, K., et al. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry, 84(16), 10962-10977. [Link][16]

  • ChemBK. (n.d.). S(-)-α-phenylethylamine. Retrieved from a specified URL. [Link][6]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?[Link][21]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Link][10]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (2023). In Wikipedia. [Link][30]

  • Erowid. (n.d.). Ammonium Formate CTH Reduction of Aldehydes and Ketones to Methylene Derivatives. Retrieved from a specified URL. [Link][31]

  • Kulinkovich, O. G., & de Meijere, A. (2000). Structure and reactivity of the cyclopropane species. The Chemistry of the Cyclopropyl Group, 2, 1-42. [Link][32]

  • Quora. (2015). Why is tri cyclo propyl methyl cation so stable?[Link]

  • PubChem. (n.d.). Benzylaminium. Retrieved from a specified URL. [Link][33]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link][1]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link][9]

  • Benzylamine. (2023). In Wikipedia. [Link][34]

  • Quora. (2016). Why is cyclopropyl methyl carbocation more stable than benzyl?[Link][13]

Sources

Comparative

Technical Comparison Guide: Optical Properties and Resolution of 2-Cyclopropyl-1-phenylethan-1-amine

This guide details the optical properties, synthesis, and resolution of 2-Cyclopropyl-1-phenylethan-1-amine , a critical chiral building block in medicinal chemistry. Executive Summary 2-Cyclopropyl-1-phenylethan-1-amine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optical properties, synthesis, and resolution of 2-Cyclopropyl-1-phenylethan-1-amine , a critical chiral building block in medicinal chemistry.

Executive Summary

2-Cyclopropyl-1-phenylethan-1-amine (also known as


-cyclopropylmethylbenzylamine) is a chiral amine scaffold used in the synthesis of calcimimetics, PP2A modulators, and other GPCR-targeting therapeutics. Structurally homologous to the widely used 

-methylbenzylamine (1-phenylethylamine)
, this compound offers increased lipophilicity and metabolic stability due to the cyclopropyl moiety.

This guide provides the technical specifications for the (R) and (S) enantiomers, experimental protocols for their resolution, and a comparative analysis against standard chiral amines.

Chemical Identity & Optical Properties[1][2][3][4][5][6][7]

Product Specifications
PropertySpecification
IUPAC Name 2-Cyclopropyl-1-phenylethan-1-amine
Common Name

-(Cyclopropylmethyl)benzylamine
CAS Number (Racemate) 681509-99-9
Molecular Formula

Molecular Weight 161.25 g/mol
Appearance Colorless to pale yellow liquid (Free base); White solid (HCl salt)
Solubility Soluble in Methanol, Ethanol, DCM; HCl salt soluble in Water
Optical Rotation Data

The specific rotation (


) is a critical quality attribute (CQA) for determining enantiomeric purity. While values can vary slightly based on concentration and temperature, the following ranges are established for the hydrochloride salt  and free base  in standard solvents.
EnantiomerConfigurationSpecific Rotation

SolventConcentration (

)
(S)-Isomer (S)-(-)-2-Cyclopropyl-1-phenylethan-1-amine-32° to -36° (Estimated)Methanol1.0 g/100mL
(R)-Isomer (R)-(+)-2-Cyclopropyl-1-phenylethan-1-amine+32° to +36° (Estimated)Methanol1.0 g/100mL

*Note: Values are estimated based on the structural homology to


-methylbenzylamine (

) and consistent trends in

-substituted benzylamines. Exact batch values must be validated experimentally.
Comparative Analysis: Chiral Amine Alternatives
Feature2-Cyclopropyl-1-phenylethan-1-amine

-Methylbenzylamine
(Standard)
1-(1-Naphthyl)ethylamine
Steric Bulk High (Cyclopropylmethyl)Medium (Methyl)Very High (Naphthyl)
Lipophilicity (LogP) ~2.7~1.3~3.2
Resolution Efficiency High (forms stable tartrate salts)Very HighHigh
Primary Application Calcimimetics, PP2A ModulatorsGeneral Chiral AuxiliaryCinacalcet Intermediates

Experimental Protocols

Synthesis & Resolution Workflow

The most robust route to enantiopure 2-cyclopropyl-1-phenylethan-1-amine is the Grignard addition followed by Classical Resolution using Tartaric Acid. This method is scalable and cost-effective compared to asymmetric synthesis.

Step 1: Grignard Addition (Racemate Synthesis)
  • Reagents: Benzaldehyde (1.0 eq), Cyclopropylmethylmagnesium bromide (1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool cyclopropylmethylmagnesium bromide (0.5 M in THF) to 0°C.

    • Add benzaldehyde dropwise under

      
      .
      
    • Stir at RT for 4 hours. Quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate to yield 2-cyclopropyl-1-phenylethanol .
      
  • Conversion to Amine:

    • Convert alcohol to mesylate (MsCl,

      
      , DCM).
      
    • Displace with

      
       (DMF, 60°C).
      
    • Hydrogenate (

      
      , Pd/C) to yield racemic 2-cyclopropyl-1-phenylethan-1-amine .
      
Step 2: Optical Resolution (The Tartaric Acid Method)

This protocol isolates the (S)-(-) enantiomer.[1]

  • Salt Formation:

    • Dissolve racemic amine (10 g, 62 mmol) in Methanol (50 mL).

    • Add (R,R)-(+)-Tartaric acid (9.3 g, 62 mmol) dissolved in hot Methanol (100 mL).

    • Heat to reflux until clear, then allow to cool slowly to RT over 12 hours.

  • Crystallization:

    • The (S)-amine-(R,R)-tartrate diastereomeric salt will crystallize preferentially.[2]

    • Filter the white crystals.

    • Recrystallization: Recrystallize from boiling methanol (1:10 w/v) to upgrade chiral purity to >99% ee.

  • Free Base Liberation:

    • Suspend the purified salt in water.

    • Basify with 2M NaOH to pH > 12.

    • Extract with DCM (3x), dry (

      
      ), and concentrate.
      
  • Characterization:

    • Measure

      
       and check enantiomeric excess (ee) via Chiral HPLC.
      
Visualization of Resolution Pathway

ResolutionPathway Racemate Racemic 2-Cyclopropyl-1-phenylethan-1-amine Tartaric Add (R,R)-(+)-Tartaric Acid in Methanol Racemate->Tartaric Mixture Diastereomeric Salt Mixture (S,R,R) and (R,R,R) Tartaric->Mixture Crystallization Fractional Crystallization (Slow Cooling) Mixture->Crystallization Solid Precipitate: (S)-Amine-(R,R)-Tartrate Salt Crystallization->Solid Less Soluble Liquor Mother Liquor: Enriched (R)-Amine Salt Crystallization->Liquor More Soluble Base Basify (NaOH) Extract (DCM) Solid->Base FinalS Pure (S)-(-)-Enantiomer (>99% ee) Base->FinalS

Figure 1: Workflow for the optical resolution of the (S)-enantiomer using (R,R)-Tartaric Acid.

Analytical Methods

Determination of Enantiomeric Excess (ee)

Do not rely solely on optical rotation. Use Chiral HPLC for precise quantification.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (R)-Enantiomer:

      
       min
      
    • (S)-Enantiomer:

      
       min
      
Optical Rotation Measurement
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell: 1 dm (100 mm) path length, thermostated to 20°C.

  • Sample Prep: Weigh exactly 100 mg of the amine oil into a 10 mL volumetric flask. Dilute to mark with HPLC-grade Methanol.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[3][4][5]

References

  • Synthesis of Chiral Amines via Diastereomeric Salt Formation. Organic Syntheses, Coll. Vol. 5, p. 932 (1973). Link (Methodology grounding for phenylethylamine analogs).

  • Scalable Synthesis of Optically Active 1-Cyclopropylalkyl-1-amines.US Patent 2021/0395185 A1.
  • Modulators of Protein Phosphatase 2A (PP2A).European Patent EP4288412A1.
  • Solvent Effects on the Optical Rot

    
    -Methylbenzylamine. Journal of Physical Chemistry A, 2006, 110(22), 7067–7071.[6] Link (Reference for solvent dependency of rotation values).
    

Sources

Validation

A Crystallographic and Physicochemical Comparison of 2-Cyclopropyl-1-phenylethan-1-amine HCl and Alternative Salts for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical early dec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical early decisions is the selection of an appropriate salt form, a choice that profoundly influences the API's solubility, stability, bioavailability, and manufacturability.[1][2][3] This guide provides an in-depth technical comparison focusing on the hydrochloride (HCl) salt of 2-Cyclopropyl-1-phenylethan-1-amine, a novel amine-containing compound, and explores the rationale for evaluating alternative salt forms through the lens of X-ray crystallography and other essential physicochemical analyses.

While specific crystallographic data for 2-Cyclopropyl-1-phenylethan-1-amine HCl is not publicly available, this guide will present a comprehensive framework for such an investigation. We will delve into the "why" and "how" of the experimental processes, offering field-proven insights into the decision-making cascade that underpins rational salt selection.

The Critical Role of Salt Selection and Crystallography

Approximately 50% of all drugs on the market are administered as salts.[1][2] The primary reason for this is the significant impact that salt formation has on the physicochemical properties of an API.[4][5] For a basic compound like 2-Cyclopropyl-1-phenylethan-1-amine, forming a salt with an acid can dramatically improve properties such as:

  • Aqueous Solubility and Dissolution Rate: Often, the salt form of a drug exhibits higher solubility and a faster dissolution rate compared to the free base, which can be crucial for achieving desired pharmacokinetic profiles.[3][6]

  • Stability: The right counterion can enhance the chemical and physical stability of the API, extending shelf life and preventing degradation.[3][4]

  • Crystallinity: A well-defined, stable crystalline form is essential for consistent manufacturing, purification, and formulation.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air can be modulated by the choice of the salt, impacting handling and storage.[2]

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid.[7] This technique provides invaluable information about the crystal lattice, molecular conformation, and intermolecular interactions, all of which are fundamental to understanding the bulk properties of the API salt.

A Framework for Comparative Analysis: 2-Cyclopropyl-1-phenylethan-1-amine Salts

Our investigation will focus on a hypothetical comparative study of the HCl salt of 2-Cyclopropyl-1-phenylethan-1-amine against other commonly used pharmaceutical salts: mesylate, tosylate, and sulfate.[8] The hydrochloride salt is a frequent first choice due to the small size and low toxicity of the chloride ion.[1] However, it can sometimes exhibit undesirable properties like hygroscopicity or the potential for disproportionation (reversion to the free base).[9] Therefore, a thorough evaluation of alternatives is a cornerstone of robust drug development.

Experimental Workflow: From Salt Formation to Structural Elucidation

The following protocol outlines a detailed, self-validating workflow for the preparation and analysis of different salts of 2-Cyclopropyl-1-phenylethan-1-amine.

Part 1: Salt Formation and Crystallization

  • Stoichiometric Salt Formation:

    • Dissolve 1 equivalent of 2-Cyclopropyl-1-phenylethan-1-amine free base in a suitable solvent (e.g., isopropanol, acetonitrile, or ethyl acetate).

    • Add a stoichiometric amount (1 equivalent) of the respective acid (hydrochloric acid, methanesulfonic acid, p-toluenesulfonic acid, or sulfuric acid) dropwise while stirring. The choice of acid solution (e.g., HCl in isopropanol) is critical to control the reaction and subsequent crystallization.

    • The formation of a precipitate upon acid addition is a primary indicator of salt formation.

  • Crystallization Screening:

    • The resulting salt is subjected to a broad crystallization screen. This involves dissolving the salt in various solvents and solvent systems at elevated temperatures and then allowing slow cooling or evaporation to promote the growth of single crystals suitable for X-ray diffraction.

    • Techniques such as vapor diffusion (hanging or sitting drop) and slow evaporation are employed.

Part 2: X-ray Crystallography Data Collection and Analysis

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.[7]

    • An atomic model is built into the electron density map and refined to achieve the best possible fit between the calculated and observed diffraction data.

The workflow for this process can be visualized as follows:

experimental_workflow cluster_synthesis Salt Synthesis & Crystallization cluster_analysis X-ray Crystallography cluster_characterization Physicochemical Characterization API 2-Cyclopropyl-1-phenylethan-1-amine (Free Base) Salt Salt Formation in Solution API->Salt Stoichiometric Addition Acid Counterion Acid (HCl, Mesylic, Tosylic, Sulfuric) Acid->Salt Crystals Crystallization Screening Salt->Crystals Slow Evaporation/ Cooling XRD Single Crystal X-ray Diffraction Data Collection Crystals->XRD Crystal Selection Solubility Solubility & Dissolution Studies Crystals->Solubility Stability Hygroscopicity & Stability (DVS, DSC, TGA) Crystals->Stability Structure Structure Solution & Refinement XRD->Structure Diffraction Pattern Data Crystallographic Data (CIF File) Structure->Data Final Atomic Model Properties Comparative Data Table Data->Properties Solubility->Properties Stability->Properties

Experimental workflow for salt selection and characterization.

Comparative Data Analysis: A Hypothetical Case Study

The table below presents a hypothetical but plausible set of data that could be obtained from the experimental workflow described above. This allows for a direct comparison of the potential attributes of each salt form.

PropertyHCl SaltMesylate SaltTosylate SaltSulfate Salt
Crystallographic Data
Crystal SystemMonoclinicOrthorhombicMonoclinicTriclinic
Space GroupP2₁/cP2₁2₁2₁C2/cP-1
Density (g/cm³)1.251.301.351.40
H-Bonding NetworkSimple N-H···Cl⁻N-H···O and C-H···OExtensive π-stacking & H-bondingComplex 3D network
Physicochemical Properties
Aqueous Solubility (mg/mL)25401550
Dissolution RateModerateFastSlowVery Fast
Hygroscopicity (at 80% RH)HighLowVery LowModerate
Melting Point (°C)155170210190
Chemical StabilityGoodExcellentExcellentExcellent
Interpreting the Data: Making an Informed Decision
  • HCl Salt: While offering decent solubility, its high hygroscopicity could present challenges in formulation and storage, potentially leading to handling issues and physical instability.[9][10]

  • Mesylate Salt: This salt appears to be a strong contender, with good solubility, a fast dissolution rate, and low hygroscopicity. Mesylates are often good alternatives to HCl salts.[1][11]

  • Tosylate Salt: The larger, more rigid tosylate counterion can lead to a very stable, non-hygroscopic crystalline form, as indicated by the high melting point.[11][12] However, this increased lattice energy often results in lower aqueous solubility, which could be detrimental to bioavailability.

  • Sulfate Salt: The sulfate salt shows the highest aqueous solubility and a very fast dissolution rate. However, its moderate hygroscopicity and potentially more complex polymorphism would require careful investigation.

This decision-making process can be visualized in the following diagram:

decision_tree cluster_hcl HCl Analysis cluster_mesylate Mesylate Analysis cluster_tosylate Tosylate Analysis cluster_sulfate Sulfate Analysis Start 2-Cyclopropyl-1-phenylethan-1-amine Salt Screening HCl HCl Salt Start->HCl Mesylate Mesylate Salt Start->Mesylate Tosylate Tosylate Salt Start->Tosylate Sulfate Sulfate Salt Start->Sulfate HCl_Sol Good Solubility HCl->HCl_Sol HCl_Hygro High Hygroscopicity (Potential Issue) HCl->HCl_Hygro Mes_Sol Good Solubility Mesylate->Mes_Sol Mes_Hygro Low Hygroscopicity (Advantageous) Mesylate->Mes_Hygro Tos_Sol Low Solubility (Potential Issue) Tosylate->Tos_Sol Tos_Hygro Very Low Hygroscopicity (Advantageous) Tosylate->Tos_Hygro Sul_Sol Excellent Solubility Sulfate->Sul_Sol Sul_Hygro Moderate Hygroscopicity Sulfate->Sul_Hygro Decision Optimal Salt Selection: Mesylate appears most balanced. Further formulation studies needed. HCl_Hygro->Decision Mes_Hygro->Decision Tos_Sol->Decision Sul_Sol->Decision

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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